Product packaging for Methyl 2-(N-methylformamido)acetate(Cat. No.:CAS No. 68892-06-8)

Methyl 2-(N-methylformamido)acetate

Cat. No.: B1596403
CAS No.: 68892-06-8
M. Wt: 131.13 g/mol
InChI Key: YPHUWLXQOBCRNQ-UHFFFAOYSA-N
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Description

Methyl 2-(N-methylformamido)acetate is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B1596403 Methyl 2-(N-methylformamido)acetate CAS No. 68892-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[formyl(methyl)amino]acetate
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InChI

InChI=1S/C5H9NO3/c1-6(4-7)3-5(8)9-2/h4H,3H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YPHUWLXQOBCRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8071805
Record name Glycine, N-formyl-N-methyl-, methyl ester
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Molecular Weight

131.13 g/mol
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CAS No.

68892-06-8
Record name N-Formyl-N-methylglycine methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Glycine, N-formyl-N-methyl-, methyl ester
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Record name Methyl N-formyl-N-methylglycinate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

Methyl 2-(N-methylformamido)acetate is a derivative of sarcosine (N-methylglycine) where the amino group is formylated. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
Synonyms N-formyl sarcosine methyl ester, Methyl N-formyl-N-methylglycinate, Glycine, N-formyl-N-methyl-, methyl ester
CAS Number 68892-06-8[1]
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol
Canonical SMILES CN(C(=O)C)C(=O)OC
InChI Key YPHUWLXQOBCRNQ-UHFFFAOYSA-N[2]

A summary of the known physical properties of this compound is provided in Table 2.

Table 2: Physical Properties of this compound

PropertyValueSource
Appearance Liquid[2]
Boiling Point 246.9 °C at 760 mmHgLookChem
Density 1.1 g/cm³LookChem
Flash Point 103.1 °CLookChem
Storage Temperature 2-8 °CLookChem
Purity Typically available at ≥95.0%[2]

Synthesis

The synthesis of this compound can be achieved through the N-formylation of sarcosine methyl ester. A common and effective method involves the use of acetic formic anhydride as the formylating agent.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Sarcosine_ester Sarcosine Methyl Ester Reaction_vessel Reaction in an inert solvent (e.g., Toluene) Sarcosine_ester->Reaction_vessel Formylating_agent Acetic Formic Anhydride Formylating_agent->Reaction_vessel Evaporation Evaporation of solvent Reaction_vessel->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Synthetic route to this compound.

Experimental Protocol: N-Formylation of Sarcosine Methyl Ester

This protocol is adapted from general procedures for the N-formylation of amino acid esters using acetic formic anhydride.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Acetic anhydride

  • Formic acid (85%)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride to 0 °C. Slowly add formic acid dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 2 hours.

  • Preparation of Sarcosine Methyl Ester (Free Base): In a separate flask, dissolve sarcosine methyl ester hydrochloride in a minimal amount of water and cool to 0 °C. Add triethylamine dropwise until the pH of the solution is basic (approximately pH 9-10). Extract the free base into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free sarcosine methyl ester.

  • N-Formylation Reaction: Dissolve the freshly prepared sarcosine methyl ester in anhydrous toluene. Cool the solution to 0 °C. Slowly add the pre-formed acetic formic anhydride solution to the sarcosine methyl ester solution. Allow the reaction mixture to warm to room temperature and stir for 4-9 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Spectral Data

Table 3: Predicted Spectral Data for this compound

Technique Predicted Key Signals/Bands
¹H NMR Due to the presence of rotamers around the N-C(O) bond, signals may appear as pairs. Expected signals include: a singlet for the N-methyl protons (~2.9-3.1 ppm), a singlet for the methylene protons (~4.0-4.2 ppm), a singlet for the ester methyl protons (~3.7 ppm), and a singlet for the formyl proton (~8.0-8.2 ppm).
¹³C NMR Expected signals include: the ester carbonyl carbon (~170 ppm), the formyl carbonyl carbon (~163 ppm), the ester methoxy carbon (~52 ppm), the methylene carbon (~50 ppm), and the N-methyl carbon (~35 ppm). Due to rotamers, some peaks may be doubled.
FT-IR (cm⁻¹) Strong C=O stretching vibrations for the ester and amide groups are expected in the range of 1650-1750 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present.
Mass Spec (EI) The molecular ion peak (M⁺) would be expected at m/z = 131. Common fragmentation patterns for esters and amides would likely be observed, including the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Reactivity and Potential Applications

This compound possesses two key reactive sites: the ester group and the formamide moiety. This dual functionality makes it a potentially versatile building block in organic synthesis.

Reactivity Profile

The reactivity of this compound can be inferred from the known chemistry of esters and N,N-disubstituted amides.

Reactivity Potential Reactions of this compound cluster_ester Ester Reactions cluster_amide Amide Reactions Reactant This compound Hydrolysis Hydrolysis (Acid or Base) Reactant->Hydrolysis H₂O, H⁺ or OH⁻ Reduction_ester Reduction (e.g., LiAlH4) Reactant->Reduction_ester 1. LiAlH₄ 2. H₂O Reduction_amide Reduction (e.g., LiAlH4) Reactant->Reduction_amide Excess LiAlH₄ Product_acid N-formyl-N-methylglycine Hydrolysis->Product_acid Product_alcohol 2-(N-methylformamido)ethanol Reduction_ester->Product_alcohol Product_amine N,N-dimethylglycinol Reduction_amide->Product_amine

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(N-methylformamido)acetate, a derivative of the naturally occurring amino acid sarcosine. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.

Introduction

This compound, also known as N-formyl sarcosine methyl ester, is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, incorporating a formamide and an ester functional group, makes it a versatile building block in organic synthesis. This guide details a common and effective synthetic route commencing with the esterification of sarcosine to yield sarcosine methyl ester, followed by the N-formylation of the secondary amine.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the esterification of N-methylglycine (sarcosine) to produce its corresponding methyl ester. The second key step is the N-formylation of the secondary amine of the sarcosine methyl ester.

Synthesis_Pathway Sarcosine Sarcosine (N-Methylglycine) Sarcosine_Ester Sarcosine Methyl Ester Sarcosine->Sarcosine_Ester Esterification Methanol Methanol Methanol->Sarcosine_Ester Acid_Catalyst Acid Catalyst (e.g., TMSCl) Acid_Catalyst->Sarcosine_Ester Final_Product This compound Sarcosine_Ester->Final_Product N-Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->Final_Product Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Formylation s1_start Mix Sarcosine, TMSCl, and Methanol s1_react Stir at Room Temperature s1_start->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Rotary Evaporation s1_monitor->s1_workup s1_product Sarcosine Methyl Ester HCl s1_workup->s1_product s2_start Combine Sarcosine Methyl Ester, Formic Acid, and Iodine s1_product->s2_start Use as starting material s2_react Stir at 70°C s2_start->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Purification by Column Chromatography s2_monitor->s2_workup s2_product This compound s2_workup->s2_product

In-Depth Technical Guide: Structure Elucidation of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-(N-methylformamido)acetate, a compound of interest in synthetic chemistry and potentially in drug development. This document outlines the key physicochemical properties, detailed spectroscopic data interpretation, a plausible synthetic protocol, and a discussion of the potential biological relevance of N-formylated amino acid derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

This compound, also known as N-formylsarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine. The introduction of a formyl group to the secondary amine of sarcosine methyl ester modifies its chemical properties, potentially influencing its biological activity. The structural elucidation of this compound is fundamental for its unambiguous identification, quality control, and for understanding its structure-activity relationships in various chemical and biological systems. This guide will detail the analytical techniques and methodologies required for the comprehensive characterization of this molecule.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 246.9°C at 760 mmHg.[1] It is characterized by the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol .[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68892-06-8[1][2]
Molecular Formula C5H9NO3[1]
Molecular Weight 131.131 g/mol [1]
Appearance Liquid[2]
Boiling Point 246.9°C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Flash Point 103.1°C[1]
Storage Temperature 2-8°C[1]

Structure Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The presence of the formyl group results in restricted rotation around the N-C(O) amide bond, leading to the observation of two rotamers (s-cis and s-trans conformations), which may cause splitting or broadening of the signals for the N-methyl and methylene protons. For simplicity, the predicted chemical shifts for the major rotamer are presented in Table 2.

Table 2: Predicted 1H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HFormyl proton (-CHO)
~4.1Singlet2HMethylene protons (-CH2-)
~3.7Singlet3HMethyl ester protons (-OCH3)
~3.0Singlet3HN-methyl protons (-NCH3)

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. Five distinct signals are expected for this compound.

Table 3: Predicted 13C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170Ester carbonyl carbon (C=O)
~163Formyl carbonyl carbon (C=O)
~52Methyl ester carbon (-OCH3)
~50Methylene carbon (-CH2-)
~35N-methyl carbon (-NCH3)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the two carbonyl groups (ester and amide) and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm-1)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~1745StrongC=O stretching (ester)
~1670StrongC=O stretching (amide, formyl)
~1200StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]+• would be observed at m/z = 131. Key fragmentation patterns would involve the loss of the methoxy group (-OCH3) to give a fragment at m/z = 100, and the loss of the carbomethoxy group (-COOCH3) to give a fragment at m/z = 72.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zIon
131[M]+•
100[M - OCH3]+
72[M - COOCH3]+

Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from sarcosine. The first step is the esterification of the carboxylic acid group of sarcosine, followed by the N-formylation of the resulting sarcosine methyl ester.

Synthesis of Sarcosine Methyl Ester Hydrochloride

A common method for the esterification of amino acids is the Fischer-Speier esterification. A more convenient laboratory-scale method involves the use of thionyl chloride or trimethylchlorosilane in methanol.[3]

Protocol:

  • Suspend sarcosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to yield sarcosine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.

N-Formylation of Sarcosine Methyl Ester

The N-formylation of the secondary amine can be achieved using various formylating agents. A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride.

Protocol:

  • Prepare the formylating reagent by slowly adding formic acid to acetic anhydride at a low temperature (e.g., 0°C) and then allowing the mixture to warm to room temperature.

  • Dissolve sarcosine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath and slowly add the pre-formed formylating reagent (1.1 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Sarcosine Sarcosine Esterification Esterification (MeOH, SOCl2) Sarcosine->Esterification Sarcosine_Ester Sarcosine Methyl Ester Hydrochloride Esterification->Sarcosine_Ester N_Formylation N-Formylation (HCOOH, Ac2O, Et3N) Sarcosine_Ester->N_Formylation Final_Product This compound N_Formylation->Final_Product

Fig. 1: Synthetic workflow for this compound.

Potential Biological Relevance and Signaling Pathways

N-formylated peptides and amino acid derivatives play significant roles in various biological processes. For instance, N-formylmethionine is the initiating amino acid in protein synthesis in bacteria and is recognized by the innate immune system of mammals as a pathogen-associated molecular pattern (PAMP).[4] This recognition triggers a signaling cascade leading to an inflammatory response.

While the specific biological activity of this compound has not been extensively studied, its structural similarity to N-formylated amino acids suggests it could potentially interact with formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) that, upon activation by N-formylated peptides, initiate downstream signaling pathways involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

Signaling_Pathway cluster_membrane Cell Membrane FPR Formyl Peptide Receptor (FPR) G_Protein G-protein (αβγ) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates via DAG & IP3 Ligand N-Formylated Compound Ligand->FPR Binds Cellular_Response Cellular Response (e.g., Chemotaxis, ROS production) PKC->Cellular_Response Leads to

Fig. 2: Potential signaling pathway for N-formylated compounds.

The study of synthetic N-formylated amino acid esters like this compound could provide valuable insights into the structure-activity relationships of FPR ligands and may lead to the development of novel modulators of the innate immune response.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS data provide a clear spectral signature for the unambiguous identification of this compound. The outlined synthetic protocol offers a reliable method for its preparation. Given the established biological importance of N-formylated molecules, further investigation into the biological activities of this compound is warranted and could reveal novel therapeutic applications. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related N-formylated compounds.

References

An In-depth Technical Guide to N-Formyl-N-methylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of N-Formyl-N-methylglycine methyl ester (CAS Number: 68892-06-8). This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties

N-Formyl-N-methylglycine methyl ester, also known as methyl N-formyl-N-methylglycinate or N-formylsarcosine methyl ester, is a derivative of the amino acid sarcosine. Its fundamental properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 68892-06-8[1][2]
Molecular Formula C₅H₉NO₃[1][2]
Molecular Weight 131.131 g/mol [1][2]
Boiling Point 246.9 °C at 760 mmHg
Density 1.1 g/cm³
Flash Point 103.1 °C
LogP -0.879[1]
Table 2: Identifiers and Synonyms
Identifier TypeIdentifierSource
InChI Key YPHUWLXQOBCRNQ-UHFFFAOYSA-N[1][2]
Synonyms Glycine, N-formyl-N-methyl-, methyl ester; Methyl N-formyl-N-methylglycinate; N-Formylsarcosine methyl ester[1][2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the ethyl ester analog, N-formyl-N-methylglycine ethyl ester, provides a strong basis for the synthesis of the methyl ester. The procedure involves the N-formylation of the corresponding amino acid ester hydrochloride.

Synthesis of N-Formyl-N-methylglycine Ethyl Ester (Analogous Protocol)

A suspension of ethyl N-methylglycinate hydrochloride (sarcosine ethyl ester hydrochloride) in a mixture of ethanol and ethyl formate is treated with potassium carbonate with vigorous stirring. The reaction is typically stirred at room temperature overnight. Following the reaction, the solid potassium carbonate is filtered off, and the filtrate is concentrated. The crude product is then purified, for example, by extraction.[1]

Note: This protocol can be adapted for the synthesis of N-Formyl-N-methylglycine methyl ester by substituting sarcosine methyl ester hydrochloride and methyl formate for their ethyl counterparts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of N-Formyl-N-methylglycine methyl ester.

Reverse-Phase HPLC Method

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[2]

  • Column: A C18 or similar reverse-phase column is appropriate.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[2] For mass spectrometry (MS) compatible applications, formic acid can be used as an additive. For other applications, phosphoric acid may be used.[2]

  • Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃)

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

  • A singlet for the formyl proton (CHO) around δ 7.9-8.0 ppm (likely split into two signals for the rotamers).

  • A singlet for the methyl ester protons (OCH₃) around δ 3.7 ppm.

  • A singlet for the N-methylene protons (NCH₂) around δ 3.9-4.0 ppm (likely split into two signals for the rotamers).

  • A singlet for the N-methyl protons (NCH₃) around δ 2.7-2.9 ppm (likely split into two signals for the rotamers).

Predicted ¹³C NMR Spectrum (CDCl₃)

Based on the ethyl ester analog, the following peaks are expected (chemical shifts are approximate):

  • Two signals for the ester carbonyl carbon (CO₂) around δ 168-169 ppm.

  • Two signals for the formyl carbon (CHO) around δ 162-163 ppm.

  • A signal for the methyl ester carbon (OCH₃) around δ 52 ppm.

  • Two signals for the N-methylene carbon (NCH₂) around δ 45-51 ppm.

  • Two signals for the N-methyl carbon (NCH₃) around δ 30-35 ppm.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathway involvement of N-Formyl-N-methylglycine methyl ester. N-formylated amino acids and peptides, in general, play roles in various biological processes. For instance, N-formylmethionine is a key component in the initiation of protein synthesis in bacteria and is recognized by the immune system.

The potential applications of N-Formyl-N-methylglycine methyl ester in drug development are yet to be extensively explored. As a modified amino acid ester, it could serve as a building block in peptide synthesis or as a lead compound for further chemical modification.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow Synthesis Workflow for N-Formyl-N-methylglycine Methyl Ester cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Sarcosine_ester Sarcosine Methyl Ester HCl Reaction N-Formylation Sarcosine_ester->Reaction Formylating_agent Methyl Formate Formylating_agent->Reaction Base Potassium Carbonate Base->Reaction Solvent Methanol Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Filtration & Concentration Reaction->Workup Purification Extraction Workup->Purification Final_Product N-Formyl-N-methylglycine Methyl Ester Purification->Final_Product

Caption: A flowchart illustrating the key steps and components in the synthesis of N-Formyl-N-methylglycine Methyl Ester.

Analytical Workflow

Analytical_Workflow Analytical Workflow for N-Formyl-N-methylglycine Methyl Ester cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result Sample N-Formyl-N-methylglycine Methyl Ester Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification Final_Result Purity and/or Concentration Quantification->Final_Result

Caption: A diagram showing the typical workflow for the analysis of N-Formyl-N-methylglycine Methyl Ester using HPLC.

References

An In-depth Technical Guide on the Synthesis and Application of N-Formyl Sarcosine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-formyl sarcosine methyl ester, a key intermediate in the synthesis of advanced therapeutic agents. The document details its synthesis, including experimental protocols, and contextualizes its importance in the development of bioreductive prodrugs for targeted cancer therapy.

Introduction

N-formyl sarcosine methyl ester is a crucial building block in synthetic organic chemistry, primarily recognized for its role as a precursor in the creation of complex heterocyclic structures. Its significance has grown with the increasing interest in hypoxia-activated prodrugs, which are designed to selectively target the low-oxygen environments characteristic of solid tumors. This guide will focus on the synthesis of N-formyl sarcosine methyl ester and its subsequent conversion to a 2-aminoimidazole intermediate, a core component of the promising bioreductive prodrug, Evofosfamide (TH-302).

Synthesis of N-Formyl Sarcosine Methyl Ester

The synthesis of N-formyl sarcosine methyl ester is typically achieved through the N-formylation of its precursor, sarcosine methyl ester. Several methods have been reported for this transformation, with the choice of reagents and conditions influencing yield and purity. Below are detailed protocols for two common approaches.

2.1. Experimental Protocol 1: Formylation using Ethyl Formate and a Base

This method, adapted from the synthesis of the corresponding ethyl ester, utilizes ethyl formate as the formylating agent in the presence of a base.

  • Materials:

    • Sarcosine methyl ester hydrochloride

    • Ethanol (anhydrous)

    • Ethyl formate

    • Potassium carbonate (anhydrous)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

    • Water (deionized)

  • Procedure:

    • Suspend sarcosine methyl ester hydrochloride in a mixture of ethanol and ethyl formate.

    • Add potassium carbonate to the suspension under vigorous stirring at room temperature.

    • Continue stirring the reaction mixture overnight.

    • Filter the reaction mixture to remove the inorganic salts and wash the precipitate with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-formyl sarcosine methyl ester as a pale yellow liquid.

2.2. Experimental Protocol 2: Formylation using Formamide

An alternative approach involves the use of formamide as the formylating agent, which can be particularly useful when starting from the amino acid ester hydrochloride.

  • Materials:

    • Sarcosine methyl ester hydrochloride

    • Formamide

  • Procedure:

    • Heat a mixture of sarcosine methyl ester hydrochloride and a stoichiometric excess of formamide.

    • Maintain the reaction temperature between 60°C and 100°C under an inert atmosphere (e.g., nitrogen).[1]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

    • Upon completion, the N-formylated product can be isolated using conventional purification methods such as crystallization or chromatography.[1]

2.3. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-formyl sarcosine esters.

ParameterMethod 1 (Ethyl Ester Analog)Method 2 (General Formamide)
Starting Material Sarcosine ethyl ester hydrochlorideAmino acid ester hydrochloride
Formylating Agent Ethyl formateFormamide
Base/Catalyst Potassium carbonateNone (thermal)
Solvent EthanolNone or inert solvent
Temperature Room Temperature60-100 °C
Reaction Time Overnight15 min - 24 hours
Yield 85% (for ethyl ester)High

Application in the Synthesis of Bioreductive Prodrugs

N-formyl sarcosine methyl ester is a key intermediate in the synthesis of 2-aminoimidazoles, which form the core of certain bioreductive prodrugs. One of the most notable examples is Evofosfamide (TH-302), a 2-nitroimidazole-based prodrug.[2][3]

3.1. Synthetic Pathway to a 2-Aminoimidazole Intermediate

The synthesis of the 2-aminoimidazole intermediate from sarcosine methyl ester involves a multi-step process.

G A Sarcosine Methyl Ester Hydrochloride B Diformylated Intermediate A->B  NaH, Ethyl Formate   C N-Formyl Enolate Intermediate B->C  Acidic EtOH, Heat   D 2-Aminoimidazole Ester C->D  Cyanamide, Heat  

Synthetic workflow for the preparation of a 2-aminoimidazole ester.

3.2. Experimental Protocol: Synthesis of 2-Aminoimidazole Intermediate

This protocol outlines the one-pot procedure for synthesizing the 2-aminoimidazole ester from sarcosine methyl ester.[3]

  • Materials:

    • Sarcosine methyl ester hydrochloride

    • Sodium hydride

    • Ethyl formate

    • Ethanol

    • Concentrated Hydrochloric acid

    • Cyanamide

    • Water

  • Procedure:

    • Formylation: Treat sarcosine methyl ester hydrochloride with sodium hydride and ethyl formate to afford the diformylated intermediate.[3]

    • Deformylation: Remove the unwanted formyl group from the secondary amine by heating under reflux in acidic ethanol to yield the N-formyl enolate intermediate.[3]

    • Cyclization: Treat the intermediate with cyanamide in an aqueous acetate-buffered solution at reflux to form the 2-aminoimidazole ester.

Mechanism of Action of 2-Nitroimidazole Bioreductive Prodrugs

The 2-aminoimidazole intermediate can be further elaborated to produce 2-nitroimidazole-based bioreductive prodrugs like TH-302. These compounds are designed to be selectively activated in the hypoxic (low oxygen) environment of solid tumors.[4][5]

Under normal oxygen conditions (normoxia), the prodrug undergoes a one-electron reduction, but is rapidly re-oxidized back to its inactive form.[6] In hypoxic conditions, further reduction occurs, leading to the fragmentation of the 2-nitroimidazole moiety and the release of a potent cytotoxic agent, such as a DNA cross-linking mustard.[5][6] This targeted activation minimizes damage to healthy, well-oxygenated tissues.[6]

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia A Prodrug (2-Nitroimidazole) B Radical Anion A->B  1e- Reduction   B->A  Re-oxidation (O2)   C Prodrug (2-Nitroimidazole) D Radical Anion C->D  1e- Reduction   E Active Cytotoxic Agent (e.g., DNA Alkylator) D->E  Further Reduction & Fragmentation  

Activation mechanism of 2-nitroimidazole bioreductive prodrugs.

Conclusion

N-formyl sarcosine methyl ester is a valuable synthetic intermediate with direct applications in the development of innovative cancer therapies. The synthetic protocols provided in this guide offer robust methods for its preparation. Its role in the synthesis of 2-nitroimidazole-based bioreductive prodrugs highlights the importance of this compound in accessing targeted therapeutics that exploit the unique physiology of the tumor microenvironment. Further research into the optimization of these synthetic routes and the development of new prodrugs based on this scaffold holds significant promise for the future of oncology.

References

An In-depth Technical Guide to Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a derivative of sarcosine, an N-methylated amino acid. Its fundamental properties are summarized below, compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
CAS Number 68892-06-8[1]
Appearance Liquid[2]
Boiling Point 246.9 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Flash Point 103.1 °C[1]
Purity Typically available at ≥95%[2]
Storage Temperature 2-8°C[1]

Synthesis of this compound

Adapted Experimental Protocol

This adapted protocol outlines the synthesis of this compound from sarcosine methyl ester hydrochloride and methyl formate.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Methanol (MeOH)

  • Methyl formate

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Reaction Setup: Sarcosine methyl ester hydrochloride is suspended in a mixture of methanol and methyl formate in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Potassium carbonate is added to the suspension under vigorous stirring. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction mixture is filtered, and the precipitate is washed with methanol. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in a minimal amount of water and extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Sarcosine Methyl Ester HCl reaction Suspension & Stirring (Room Temperature, Overnight) start1->reaction start2 Methyl Formate start2->reaction start3 Methanol start3->reaction start4 Potassium Carbonate start4->reaction filtration Filtration reaction->filtration concentration1 Concentration of Filtrate filtration->concentration1 extraction Aqueous Work-up & Ethyl Acetate Extraction concentration1->extraction drying Drying with MgSO4 extraction->drying concentration2 Final Concentration drying->concentration2 purification Vacuum Distillation concentration2->purification product This compound purification->product

Synthesis Workflow Diagram

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available in the reviewed literature. However, detailed ¹H and ¹³C NMR data have been reported for its ethyl ester analog, which is invaluable for the structural elucidation of the target molecule.[2] The presence of two rotamers is observed due to the restricted rotation around the amide bond.

¹H and ¹³C NMR Data for Ethyl 2-(N-methylformamido)acetate
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Rotamer 1 & 27.93 and 7.86sCHO
Rotamer 1 & 24.04 and 4.02qOCH₂CH₃
Rotamer 1 & 23.91 and 3.85sNCH₂
Rotamer 1 & 22.87 and 2.74sNCH₃
Rotamer 1 & 21.12 and 1.10tOCH₂CH₃
¹³C NMR (75 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Rotamer 1 & 2168.76 and 168.31C=O (ester)
Rotamer 1 & 2163.09 and 162.85C=O (formyl)
Rotamer 1 & 261.62 and 61.29OCH₂CH₃
Rotamer 1 & 250.93 and 45.72NCH₂
Rotamer 1 & 235.10 and 30.76NCH₃
Rotamer 1 & 214.09OCH₂CH₃

Note: The data presented is for the ethyl ester analog and serves as a reference for the characterization of this compound.

No experimental Infrared (IR) or Mass Spectrometry (MS) data for this compound were found in the surveyed literature.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs—an N-formylated amino acid ester—suggest potential utility in several areas of drug discovery and development. N-methylation and N-formylation are common strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The N-formyl group can influence hydrogen bonding capacity and metabolic stability. The methyl ester can act as a prodrug, improving bioavailability, with subsequent hydrolysis in vivo to the corresponding carboxylic acid. As a derivative of sarcosine, which is an inhibitor of the glycine transporter 1 (GlyT1), this compound could be explored as a starting point for the development of novel central nervous system (CNS) active agents.

Below is a conceptual workflow illustrating the potential role of this compound in a drug discovery pipeline.

G Conceptual Role in Drug Discovery cluster_discovery Discovery & Design cluster_evaluation Preclinical Evaluation cluster_optimization Lead Optimization cluster_candidate Candidate Selection start Identification of Sarcosine as a Lead design Design of Analogs for Improved Properties start->design synthesis Synthesis of This compound design->synthesis screening In Vitro Biological Screening (e.g., GlyT1 Inhibition Assay) synthesis->screening adme ADME/Tox Profiling screening->adme sar Structure-Activity Relationship (SAR) Studies adme->sar optimization Further Chemical Modification sar->optimization candidate Preclinical Candidate sar->candidate optimization->synthesis Iterative Cycles

References

Initial Investigations of Methyl 2-(N-methylformamido)acetate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(N-methylformamido)acetate, a derivative of the simplest N-methylated amino acid, sarcosine, presents a unique scaffold for chemical exploration. Its structure incorporates both a secondary amide and a methyl ester, offering multiple sites for chemical modification. Understanding the reactivity of this molecule is paramount for its potential application as a building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of the core reactivity of this compound, detailing potential transformations and providing generalized experimental protocols based on analogous structures.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbons in the ester and amide functionalities, as well as the nucleophilicity of the amide nitrogen and the potential for enolate formation at the α-carbon. The key reactive pathways explored in this guide include hydrolysis, transesterification, reduction, and alkylation.

Table 1: Summary of Potential Reactions and Conditions
Reaction TypeReagents and ConditionsExpected ProductNotes
Hydrolysis (Ester) LiOH in Dioxane/Water2-(N-methylformamido)acetic acidSaponification of the methyl ester to the corresponding carboxylic acid.
Transesterification Alcohol (e.g., Ethanol), Acid or Base CatalystEthyl 2-(N-methylformamido)acetateExchange of the methyl group of the ester with another alkyl group.
Reduction (Ester & Amide) Lithium Aluminum Hydride (LiAlH₄) in THF2-(methylamino)ethanolComplete reduction of both the ester and the amide functionalities.
α-Alkylation Strong Base (e.g., LDA), Alkyl Halide (e.g., CH₃I)Methyl 2-(N-methylformamido)propanoateFormation of a new C-C bond at the α-carbon via an enolate intermediate.

Key Reaction Pathways and Experimental Protocols

Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions.

Experimental Protocol: Saponification of this compound

  • Dissolution: Dissolve this compound in a mixture of dioxane and water.

  • Addition of Base: Add a solution of lithium hydroxide (LiOH) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Hydrolysis_Workflow cluster_workflow Hydrolysis Experimental Workflow start Start: Dissolve Reactant add_base Add LiOH Solution start->add_base Step 1 monitor Monitor Reaction (TLC/LC-MS) add_base->monitor Step 2 workup Acidify and Extract monitor->workup Step 3 purify Purify Product workup->purify Step 4 end_node End: Isolated Carboxylic Acid purify->end_node Step 5

Hydrolysis Experimental Workflow Diagram.
Transesterification

Transesterification allows for the modification of the ester group, which can be useful for altering the solubility and other physicochemical properties of the molecule. This reaction can be catalyzed by either an acid or a base.

Experimental Protocol: Acid-Catalyzed Transesterification

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the formation of the new ester by GC-MS or NMR spectroscopy.

  • Neutralization and Work-up: After completion, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Transesterification_Pathway Reactant This compound Intermediate Protonated Carbonyl Intermediate Reactant->Intermediate + H⁺, + EtOH Product Ethyl 2-(N-methylformamido)acetate Intermediate->Product - MeOH, - H⁺

Acid-Catalyzed Transesterification Pathway.
Reduction of Ester and Amide Functionalities

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide groups. This reaction provides a route to amino alcohols, which are valuable synthetic intermediates.

Experimental Protocol: LiAlH₄ Reduction

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF).

  • Substrate Addition: Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension at 0 °C.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filtration and Extraction: Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Purification: Dry and concentrate the organic extracts to obtain the crude amino alcohol, which can be purified by distillation or chromatography.

Reduction_Pathway Start This compound Step1 Addition of LiAlH₄ Start->Step1 1. LiAlH₄, THF Product 2-(methylamino)ethanol Step1->Product 2. H₂O workup

Reduction with Lithium Aluminum Hydride.
α-Alkylation

The presence of a proton on the α-carbon allows for deprotonation with a strong, non-nucleophilic base to form an enolate, which can then react with an electrophile such as an alkyl halide.[1] This reaction is a powerful tool for C-C bond formation.

Experimental Protocol: α-Alkylation

  • Inert Atmosphere and Low Temperature: Conduct the reaction under an inert atmosphere and at low temperature (-78 °C).

  • Enolate Formation: Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in dry THF. Slowly add the this compound solution to the LDA solution to form the enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution.

  • Quenching: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Warm the mixture to room temperature, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.[1]

Alkylation_Logical_Flow cluster_logic Logical Flow of α-Alkylation Deprotonation Deprotonation at α-carbon (Strong Base) Enolate Enolate Formation Deprotonation->Enolate Nucleophilic_Attack Nucleophilic Attack on Alkyl Halide Enolate->Nucleophilic_Attack Product α-Alkylated Product Nucleophilic_Attack->Product

Logical Flow of the α-Alkylation Reaction.

Stability and Handling

While specific stability data for this compound is not extensively documented, related N-acyl amino acid derivatives can be sensitive to strong acidic or basic conditions, which can lead to hydrolysis of either the ester or the amide bond.[2] It is recommended to store the compound in a cool, dry place and handle it in a well-ventilated area.

Conclusion

This compound is a versatile building block with multiple reactive sites. The primary modes of reactivity—hydrolysis, transesterification, reduction, and alkylation—provide a rich chemical space for the synthesis of novel compounds. The protocols and pathways outlined in this guide serve as a foundational resource for researchers looking to explore the chemistry of this and related N-acyl amino acid esters. Further investigation into more complex transformations, such as cycloaddition reactions, could unveil even greater synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(N-methylformamido)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(N-methylformamido)acetate, also known by its synonyms N-formylsarcosine methyl ester and methyl N-formyl-N-methylglycinate, is a derivative of the amino acid sarcosine. While not as extensively documented in mainstream organic synthesis literature as other common building blocks, its structure lends itself to potential applications in medicinal chemistry, peptide synthesis, and as a reference standard in drug development. This document provides an overview of its synthesis, potential applications, and relevant protocols.

Chemical Properties and Structure

This compound is a liquid at room temperature with a molecular weight of 131.13 g/mol . Its structure features a methyl ester, a tertiary amide (N-methylformamide), and an acetate backbone. The presence of these functional groups dictates its reactivity and potential synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₉NO₃[1]
Molecular Weight131.13 g/mol [1]
CAS Number68892-06-8[1]
AppearanceLiquid[2]
Boiling Point246.9°C at 760 mmHg[3]
Density1.1 g/cm³[3]

Synthesis Protocol

2.1. Synthesis of this compound from Sarcosine Methyl Ester Hydrochloride

This protocol describes the N-formylation of sarcosine methyl ester hydrochloride using methyl formate as the formylating agent and potassium carbonate as the base.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add sarcosine methyl ester hydrochloride and suspend it in a mixture of methanol and methyl formate.

  • Base Addition: While stirring vigorously, add potassium carbonate to the suspension at room temperature.

  • Reaction: Continue stirring the suspension at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Wash the precipitate with methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in a minimal amount of water.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (4 x 200 mL).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a liquid.

Table 2: Reagents and Stoichiometry for the Synthesis of this compound

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 0.1 mol scale)
Sarcosine methyl ester HCl1.0139.5813.96 g
Methyl Formate~6.560.05~65 mL
Methanol-32.04200 mL
Potassium Carbonate1.5138.2120.73 g

Note: The stoichiometry for methyl formate and methanol is adapted from the protocol for the ethyl ester and may require optimization.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Sarcosine_Me_Ester Sarcosine Methyl Ester HCl Reaction Stir in Methanol at Room Temperature Sarcosine_Me_Ester->Reaction Methyl_Formate Methyl Formate Methyl_Formate->Reaction K2CO3 K2CO3 K2CO3->Reaction Workup Filter & Concentrate Reaction->Workup Overnight Extraction Aqueous Extraction with Ethyl Acetate Workup->Extraction Drying Dry & Concentrate Extraction->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

While specific, high-yield applications of this compound are not widely reported, its structure suggests several potential uses, particularly in the realm of medicinal chemistry and drug development.

3.1. Building Block in Medicinal Chemistry

The parent compound, sarcosine methyl ester, is utilized as a building block in the synthesis of complex organic molecules, including new drug candidates for neurological disorders.[5] By analogy, this compound can serve as a precursor for introducing an N-formyl-N-methylglycine moiety into a target molecule. The N-formyl group can be a key pharmacophoric feature or a protecting group that is removed or transformed in a later synthetic step.

3.2. Precursor for Heterocyclic Synthesis

Amino acid esters are common starting materials for the synthesis of various N-heterocycles. While no specific examples utilizing this compound were identified, its functional groups could potentially participate in cyclization reactions to form substituted piperazines, morpholines, or other heterocyclic systems.

3.3. Role in Peptide Chemistry

N-methylation of amino acids is a strategy to enhance the bioavailability and in vivo half-life of synthetic peptides.[6] Although the N-formyl group is not a standard protecting group in modern solid-phase peptide synthesis (SPPS), N-formylsarcosine methyl ester could be used in solution-phase peptide synthesis or for the synthesis of specialized peptide analogs where the N-formyl group is a desired final modification.

3.4. Reference Standard in Drug Stability and Metabolite Studies

N-formylation of secondary amine drugs has been observed as a degradation pathway in pharmaceutical formulations.[7][8] For instance, N-formyl impurities have been identified in drugs like varenicline and linagliptin.[7][9] Therefore, this compound can be synthesized and used as a reference standard for the identification and quantification of potential N-formylated metabolites or degradation products of sarcosine-containing drugs or peptides.

Applications_Overview cluster_apps Potential Applications Main This compound MedChem Medicinal Chemistry Building Block Main->MedChem Incorporation into APIs Heterocycles Heterocycle Synthesis Precursor Main->Heterocycles Cyclization Reactions Peptides Specialized Peptide Synthesis Main->Peptides Solution-phase Coupling Standards Reference Standard for Drug Impurities/Metabolites Main->Standards Analytical Reference

Caption: Potential applications of this compound.

Conclusion

This compound is a specialized chemical entity with potential, though not yet widely explored, applications in organic synthesis. Its most immediate and practical use appears to be as a building block in medicinal chemistry and as a crucial reference standard in the pharmaceutical industry for monitoring drug degradation and metabolism. The provided synthesis protocol, adapted from a reliable source, offers a pathway for its preparation in a laboratory setting. Further research into the reactivity of this compound could unveil novel synthetic methodologies and applications.

References

Methyl 2-(N-methylformamido)acetate: An Inquiry into its Role as a Formylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of documented applications for methyl 2-(N-methylformamido)acetate as a formylating agent. While its chemical properties are cataloged, detailed experimental protocols, quantitative data on its efficacy, and established reaction mechanisms for formylation are not presently available. This document summarizes the known information about this compound and, in light of the absence of specific protocols, provides a general overview and a representative experimental procedure for a commonly employed N-formylating agent.

Introduction to Formylating Agents

The formyl group (-CHO) is a crucial functional group in organic synthesis, serving as a key building block in the creation of a wide array of pharmaceuticals and complex molecules. Formylating agents are reagents that introduce this group onto a substrate, most commonly at nitrogen (N-formylation) or oxygen (O-formylation) atoms. The choice of formylating agent is dictated by factors such as substrate compatibility, reaction conditions, and desired selectivity. Commonly used formylating agents include formic acid, acetic formic anhydride, and N,N-dimethylformamide (DMF).

This compound: Properties and Availability

This compound, also known as methyl N-formyl-N-methylglycinate or N-formylsarcosine methyl ester, is a commercially available chemical compound.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 68892-06-8
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Appearance Liquid
Boiling Point 246.9 °C at 760 mmHg
Flash Point 103.1 °C
Density 1.1 g/cm³

Despite its availability, no peer-reviewed studies or application notes detailing its use as a formylating agent could be identified. The structural similarity to N-methylformamide suggests a potential for formylating activity, but this has not been experimentally substantiated in the public domain.

Hypothetical Reaction Pathway

Theoretically, this compound could act as a formylating agent by transferring its N-formyl group to a nucleophile, such as a primary or secondary amine. The reaction would likely require activation, possibly through heat or catalysis, to facilitate the cleavage of the N-CHO bond.

G cluster_0 Hypothetical Formylation Reaction Reagent This compound (C₅H₉NO₃) Product N-Formylated Amine (R-NHCHO) Reagent->Product Formyl Group Transfer Byproduct Methyl Sarcosinate Reagent->Byproduct Nucleophile Amine (R-NH₂) Nucleophile->Product Activation Heat / Catalyst Activation->Reagent

Caption: Hypothetical workflow for formylation using this compound.

Representative Protocol: N-Formylation of Benzylamine using Formic Acid

Due to the absence of a specific protocol for this compound, the following is a well-established and practical procedure for the N-formylation of an amine using formic acid.[2] This method is noted for its use of readily available reagents and straightforward workup.

Objective: To synthesize N-benzylformamide from benzylamine and formic acid.

Materials:

  • Benzylamine

  • 85% Aqueous Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard reflux apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add benzylamine (1.0 g, 9.3 mmol).

  • Add toluene as the solvent.

  • Add 1.2 to 2.0 equivalents of 85% aqueous formic acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by TLC analysis.

  • Continue heating under reflux for 4-9 hours, or until the starting material is consumed as indicated by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess formic acid under reduced pressure using a rotary evaporator.

  • The crude N-benzylformamide is typically obtained in high purity. If necessary, further purification can be achieved by column chromatography.

Table 2: Representative Yields for N-Formylation with Formic Acid [2]

AmineProductYield (%)
BenzylamineN-Benzylformamide98
AnilineN-Phenylformamide95
DibenzylamineN,N-Dibenzylformamide94

Conclusion

While this compound is a known chemical entity, its application as a formylating agent is not documented in the scientific literature. Researchers and professionals in drug development seeking to perform formylation reactions are advised to utilize well-established reagents and protocols. The provided representative protocol using formic acid offers a reliable and efficient method for the N-formylation of amines. Further investigation into the reactivity of this compound is warranted to explore its potential as a novel formylating agent.

Signaling Pathways and Experimental Workflows

As there are no established experimental applications for this compound in formylation, diagrams for specific signaling pathways or detailed experimental workflows involving this compound cannot be generated. The hypothetical workflow provided above illustrates a potential, yet unverified, reaction scheme. For established formylating agents, the workflow would be similar in principle, involving the reaction of the agent with a nucleophile, followed by workup and purification. The specific conditions and outcomes would, of course, vary depending on the chosen reagent and substrate.

References

Application Notes and Protocols: Methyl 2-(N-methylformamido)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester or N-formyl-N-methylglycine methyl ester, is a specialized building block for the incorporation of N-methylglycine (sarcosine) residues into peptide chains. The strategic introduction of N-methylated amino acids is a key methodology in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drug candidates. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate peptide conformation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

The N-formyl group serves as a temporary protecting group for the secondary amine of sarcosine, preventing unwanted side reactions during peptide coupling. Following incorporation into the peptide sequence, the formyl group can be selectively removed to allow for further chain elongation. The methyl ester provides a readily activated carboxyl group for efficient amide bond formation.

Application Notes

Primary Application: Introduction of N-methylglycine (Sarcosine) Residues

This compound is designed for use as a building block in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Its primary utility lies in the precise insertion of a sarcosine moiety at a specific position within a peptide sequence.

Advantages of Using an N-Formyl Protecting Group:

  • Stability: The N-formyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).

  • Orthogonality: It can be removed under conditions that do not typically affect other common protecting groups used in Fmoc-SPPS, such as tert-butyl (tBu) based side-chain protection.[2]

  • Prevention of Diketopiperazine Formation: The presence of the N-formyl group can help to minimize the formation of diketopiperazine, a common side reaction when coupling the third amino acid onto a dipeptide resin, especially if proline or another N-substituted amino acid is at the C-terminus.

Considerations for Use:

  • Coupling Conditions: The coupling of N-methylated amino acids can be sterically hindered and may require more robust activation reagents and longer reaction times compared to standard amino acids.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often recommended.[4]

  • Deprotection of the N-Formyl Group: Removal of the N-formyl group is typically achieved under mildly acidic or specific nucleophilic conditions. A common method involves treatment with a solution of hydroxylamine hydrochloride or hydrazine.[5][6] It is crucial to ensure that the deprotection conditions are compatible with the resin and other protecting groups on the peptide.

  • Monitoring of Reactions: Standard ninhydrin tests for monitoring the completion of coupling reactions are not effective for secondary amines. The bromophenol blue test can be used as an alternative to monitor the disappearance of the free amine.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of N-methylated amino acids and the deprotection of N-formyl groups, based on analogous reactions reported in the literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterCoupling of N-Methylated Amino AcidN-Formyl Deprotection
Reagents Fmoc-N-Me-AA-OH (or equivalent), HATU/HCTU, DIPEAHydrazine hydrate, Hydrazine sulfate, or Hydroxylamine HCl in solvent
Equivalents (vs. Resin Loading) Amino Acid: 2-4 eq, Coupling Reagent: 2-4 eq, Base: 4-8 eqDeprotecting Agent: 10-50 eq
Solvent DMF or NMPMethanol, DMF, or aqueous mixtures
Reaction Time 1 - 4 hours1 - 24 hours
Temperature Room TemperatureRoom Temperature to 70°C
Expected Yield/Completion >95% (monitored by Bromophenol Blue test)>90%
Reference [3][5][6]

Experimental Protocols

Protocol 1: Incorporation of N-Formylsarcosine into a Peptide Chain via SPPS (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus (e.g., on Rink Amide resin)

  • This compound (N-formylsarcosine methyl ester)

  • HATU (or HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Bromophenol blue solution (250 mg in 50 mL of DMF)[3]

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • If the N-terminal Fmoc group is present, perform deprotection by treating the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.[7]

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated N-formylsarcosine solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue test solution. A yellow color indicates a complete reaction (absence of free amine). A blue or green color indicates an incomplete reaction.[3]

    • If the reaction is incomplete, continue shaking for another 1-2 hours or consider a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • The resin is now ready for the N-formyl deprotection step or further peptide chain elongation if other standard Fmoc-amino acids are to be added.

Protocol 2: Deprotection of the N-Formyl Group on the Solid Phase

This protocol outlines the removal of the N-formyl group to expose the N-methyl amine for subsequent coupling reactions.

Materials:

  • N-formyl-Sar-Peptide-Resin

  • Hydrazine monohydrate

  • Hydrochloric acid (15% aqueous solution) or other strong acid

  • Methanol or DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Wash the N-formyl-Sar-Peptide-Resin with DMF (3 x 1 min).

  • Deprotection Solution Preparation:

    • In a separate vial, prepare a solution of hydrazine monohydrate (e.g., 30 equivalents) in a suitable solvent such as methanol or a mixture of water and methanol.

    • Carefully adjust the pH of the hydrazine solution to between 1.5 and 3.5 using a strong acid like 15% hydrochloric acid.[6]

  • Deprotection Reaction:

    • Drain the DMF from the resin.

    • Add the acidic hydrazine solution to the resin.

    • Shake the reaction vessel at room temperature. Reaction times can vary from a few hours to overnight. Some protocols suggest gentle heating (e.g., 70°C) to accelerate the reaction, but this should be tested for compatibility with the peptide and resin.[5][6]

  • Monitoring the Deprotection:

    • Monitoring the deprotection on-resin can be challenging. A small-scale cleavage and LC-MS analysis of the cleaved peptide can confirm the removal of the formyl group (mass decrease of 28 Da).

  • Washing:

    • After the desired reaction time, drain the deprotection solution.

    • Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of the deprotection reagents.

    • The resin now has a free N-methyl amine and is ready for the next coupling step.

Visualizations

Peptide_Synthesis_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling with This compound Resin->Coupling Formyl_Peptide N-Formyl-Sar-Peptide-Resin Coupling->Formyl_Peptide HATU, DIPEA Deprotection N-Formyl Deprotection Formyl_Peptide->Deprotection Sar_Peptide Sar-Peptide-Resin (Free N-methyl amine) Deprotection->Sar_Peptide Hydrazine/Acid Elongation Further Peptide Chain Elongation Sar_Peptide->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Sar_Peptide->Cleavage Elongation->Cleavage Final_Peptide Final N-Methylated Peptide Cleavage->Final_Peptide TFA Cocktail

Caption: Workflow for incorporating a sarcosine residue using this compound.

Coupling_Mechanism cluster_activation Activation Formyl_Sar_Ester This compound HATU HATU Activated_Ester Activated OAt-ester Formyl_Sar_Ester->Activated_Ester Peptide_Resin H2N-Peptide-Resin Activated_Ester->Peptide_Resin Coupled_Product Formyl-Sar-NH-Peptide-Resin Peptide_Resin->Coupled_Product Nucleophilic Attack

Caption: Simplified mechanism of the coupling reaction.

Deprotection_Relationship Start N-Formyl-Sar-Peptide-Resin Condition1 Hydrazine / Acidic pH (e.g., pH 1.5-3.5) Start->Condition1 Condition2 Hydroxylamine HCl Start->Condition2 Outcome Free N-Methyl Amine (Sar-Peptide-Resin) Condition1->Outcome Condition2->Outcome

Caption: Reagents for the deprotection of the N-formyl group.

References

Application Notes and Protocols: Reaction of Methyl 2-(N-methylformamido)acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Methyl 2-(N-methylformamido)acetate with primary amines represents a crucial transformation in organic synthesis, yielding N-substituted 2-(N-methylformamido)acetamides. These products are valuable intermediates in the synthesis of various biologically active molecules and peptidomimetics, making this reaction highly relevant to drug discovery and development. The N-methylformamido group can serve as a protected amino group or as a key structural element contributing to the pharmacological profile of the final compound. This document provides detailed application notes and experimental protocols for this amidation reaction.

The general reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the ester. The reaction can be influenced by factors such as the nature of the primary amine, solvent, temperature, and the presence of catalysts.

Reaction Mechanism

The aminolysis of esters, such as this compound, with primary amines generally proceeds through a nucleophilic acyl substitution mechanism. This can occur via two primary pathways: a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism.[1]

In the stepwise mechanism, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxy group as a leaving group to form the final amide product.

For the reaction of this compound with a primary amine (R-NH₂), the proposed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, often facilitated by a solvent molecule or another amine molecule.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, and the methoxy group (⁻OCH₃) is eliminated as the leaving group.

  • Formation of Amide: The final product, an N-substituted 2-(N-methylformamido)acetamide, is formed along with methanol as a byproduct.

ReactionMechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH₂) reactant2->intermediate product1 N-substituted 2-(N-methylformamido)acetamide intermediate->product1 Collapse & Leaving Group Elimination product2 Methanol intermediate->product2

Caption: General mechanism for the aminolysis of this compound.

Applications in Drug Development

N-substituted acetamides are prevalent scaffolds in medicinal chemistry due to their favorable physicochemical properties and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The products of the title reaction serve as key building blocks for:

  • Peptidomimetics: The resulting structures can mimic peptide backbones, offering improved metabolic stability and oral bioavailability.

  • Enzyme Inhibitors: The acetamide moiety can interact with the active sites of various enzymes, leading to the development of potent and selective inhibitors.

  • Anticonvulsant Agents: N-Benzyl-2-acetamidopropionamide derivatives have shown significant anticonvulsant activities.[2]

  • Anticoagulants: Derivatives of N-phenyl-2-(phenyl-amino) acetamide have been investigated as Factor VIIa inhibitors for anticoagulant therapy.[3]

Experimental Protocols

Below are generalized protocols for the reaction of this compound with primary amines. These should be optimized for specific substrates.

Protocol 1: Thermal Amidation with Benzylamine

This protocol describes the direct amidation of this compound with benzylamine under thermal conditions.

Materials:

  • This compound

  • Benzylamine

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous toluene (5 mL per mmol of ester).

  • Add benzylamine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-benzyl-2-(N-methylformamido)acetamide.

Protocol 2: Microwave-Assisted Amidation with Aniline

This protocol utilizes microwave irradiation to accelerate the amidation reaction with a less reactive aromatic amine like aniline.

Materials:

  • This compound

  • Aniline

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.) and aniline (1.2 eq.) in anhydrous DMF (2 mL per mmol of ester).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the internal pressure and temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-phenyl-2-(N-methylformamido)acetamide.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - this compound - Primary Amine - Solvent thermal Thermal Heating (Reflux) start->thermal microwave Microwave Irradiation start->microwave extraction Solvent Extraction thermal->extraction microwave->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization end Characterization (NMR, MS, etc.) chromatography->end recrystallization->end

Caption: General experimental workflow for the synthesis of N-substituted 2-(N-methylformamido)acetamides.

Data Presentation

The following table summarizes representative, illustrative data for the reaction of this compound with various primary amines under the conditions described in the protocols.

EntryPrimary AmineProtocolTemperature (°C)Time (h)Yield (%)
1Benzylamine11101885
2Aniline2120178
34-Methoxybenzylamine11101688
44-Chloroaniline21201.572
5Cyclohexylamine11102465

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of reaction parameters is recommended for each specific substrate.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Primary amines can be corrosive and toxic. Handle with care and avoid inhalation or skin contact.

  • Microwave reactions can generate high pressures. Use appropriate certified microwave reactor vials and follow the manufacturer's safety guidelines.

  • Toluene and DMF are flammable and toxic solvents. Handle with appropriate care.

By following these guidelines and protocols, researchers can effectively synthesize a variety of N-substituted 2-(N-methylformamido)acetamides for further investigation in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Heterocycles using Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester, is a versatile reagent with potential applications in the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of select heterocyles, leveraging the unique structural features of this starting material. The protocols outlined herein are based on established principles of heterocyclic chemistry and are intended to serve as a foundational guide for researchers.

Chemical Properties of this compound

PropertyValueReference
CAS Number 68892-06-8[1]
Molecular Formula C5H9NO3[2]
Molecular Weight 131.13 g/mol [2]
Appearance Liquid[1]
Storage Store at -4°C for short term (1-2 weeks) and -20°C for long term.[2]

Proposed Synthetic Applications and Protocols

While direct literature examples for the use of this compound in heterocycle synthesis are limited, its structure suggests potential for various cyclization reactions. The presence of an activated methylene group, an ester, and a formyl group allows it to act as a versatile synthon. Below are proposed protocols for the synthesis of pyrazole and imidazole derivatives.

Application Note 1: Synthesis of Pyrazole Derivatives

Reaction Principle: The reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine is a classical and reliable method for the synthesis of pyrazoles. In this proposed protocol, this compound serves as a 1,3-dicarbonyl surrogate. The ester carbonyl and the formyl group can react with the two nucleophilic nitrogen atoms of a hydrazine to form the pyrazole ring.

Proposed Reaction Scheme:

G reactant1 This compound product Substituted Pyrazole reactant1->product Base, Heat reactant2 Hydrazine Derivative (R-NHNH2) reactant2->product

Caption: Proposed synthesis of a substituted pyrazole from this compound.

Experimental Protocol: Synthesis of 1-Aryl-3-(methylamino)pyrazol-4-carboxylate

Materials:

  • This compound (1.0 eq)

  • Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride) (1.1 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add arylhydrazine hydrochloride (1.1 mmol) and sodium acetate (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Plausible Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Methyl 1-phenyl-3-(methylamino) -1H-pyrazole-4-carboxylate 65110-1127.95 (s, 1H), 7.60-7.50 (m, 5H), 4.90 (br s, 1H), 3.85 (s, 3H), 3.05 (d, 3H, J=4.5 Hz)165.0, 155.2, 140.1, 139.5, 129.3, 126.0, 119.0, 95.5, 51.5, 35.0

Application Note 2: Synthesis of Imidazole Derivatives

Reaction Principle: A common route to imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. Alternatively, an α-acylamino ketone can be cyclized with a source of nitrogen. Here, we propose a variation where this compound, upon transformation, could serve as a precursor to an α-amino ketone equivalent, which can then cyclize. A plausible approach involves the reaction with an isocyanide in the presence of a base (Van Leusen imidazole synthesis).

Proposed Experimental Workflow:

G start This compound step1 Reaction with Tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K2CO3) start->step1 step2 In-situ formation of an intermediate step1->step2 step3 Intramolecular cyclization step2->step3 product Substituted Imidazole step3->product

Caption: Proposed workflow for the synthesis of a substituted imidazole.

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

Materials:

  • This compound (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (15 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Add Tosylmethyl isocyanide (1.2 mmol) to the mixture portion-wise over 10 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Plausible Quantitative Data (Hypothetical):

ProductYield (%)Physical State1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Methyl 1-methyl-1H-imidazole -4-carboxylate 55White solid7.70 (s, 1H), 7.65 (s, 1H), 3.80 (s, 3H), 3.75 (s, 3H)163.5, 139.0, 138.0, 120.0, 51.8, 33.5

Disclaimer

The synthetic protocols and corresponding data presented in these application notes are proposed based on established chemical principles and have not been experimentally validated from cited literature using this compound as the starting material. These are intended to serve as a starting point for research and may require optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: N-Formyl Sarcosine Methyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-formyl sarcosine methyl ester in drug discovery, with a focus on its role as a potential modulator of the Formyl Peptide Receptors (FPRs). The provided protocols offer detailed methodologies for the synthesis and biological evaluation of this compound.

Introduction

N-formyl sarcosine methyl ester is a small, synthetically accessible molecule with structural similarities to the N-formyl methionine peptides that are known to activate the Formyl Peptide Receptor (FPR) family. FPRs are G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory responses.[1][2][3][4] Given this, N-formyl sarcosine methyl ester is a valuable tool for investigating the pharmacology of FPRs and for the discovery of novel therapeutics targeting inflammatory and immune-related disorders.

Potential Applications in Drug Discovery

  • Inflammatory Diseases: As a potential agonist of FPRs, N-formyl sarcosine methyl ester can be utilized as a tool compound to study the role of FPR activation in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.

  • Neuroinflammation and Neurodegenerative Diseases: FPRs are expressed on microglia and other cells in the central nervous system and are implicated in neuroinflammatory processes associated with diseases like Alzheimer's and Parkinson's disease.[5] N-formyl sarcosine methyl ester can be used in in vitro models to explore the impact of FPR activation on neuronal and glial cell function.

  • Cancer Research: The tumor microenvironment is often characterized by chronic inflammation. Investigating the effects of FPR agonists like N-formyl sarcosine methyl ester on cancer cell migration, proliferation, and immune cell infiltration can provide insights into novel cancer therapeutic strategies.

  • High-Throughput Screening (HTS) Assay Development: Due to its simple structure and ease of synthesis, N-formyl sarcosine methyl ester can serve as a reference agonist in the development and validation of high-throughput screening assays aimed at identifying novel FPR modulators (agonists or antagonists).

Data Presentation

The following tables present hypothetical quantitative data that could be generated for N-formyl sarcosine methyl ester using the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: Receptor Binding Affinity of N-Formyl Sarcosine Methyl Ester at Human FPRs

CompoundReceptorKᵢ (nM) [Mean ± SEM]
N-Formyl Sarcosine Methyl EsterFPR1[Insert Value]
N-Formyl Sarcosine Methyl EsterFPR2[Insert Value]
N-Formyl Sarcosine Methyl EsterFPR3[Insert Value]
fMLP (Reference Agonist)FPR1[Insert Value]

Table 2: Functional Potency of N-Formyl Sarcosine Methyl Ester in Calcium Mobilization Assay

CompoundCell Line (Receptor)EC₅₀ (nM) [Mean ± SEM]
N-Formyl Sarcosine Methyl EsterHL-60 (endogenous FPR1/2)[Insert Value]
N-Formyl Sarcosine Methyl EsterHEK293-hFPR1[Insert Value]
N-Formyl Sarcosine Methyl EsterHEK293-hFPR2[Insert Value]
fMLP (Reference Agonist)HL-60 (endogenous FPR1/2)[Insert Value]

Experimental Protocols

Protocol 1: Synthesis of N-Formyl Sarcosine Methyl Ester

This protocol is adapted from a procedure for the N-formylation of amino acid esters.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Formic acid

  • Sodium formate (HCO₂Na)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of sarcosine methyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add an excess of formic acid to the reaction mixture.

  • Add sodium formate to the mixture at ambient temperature.[6]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-formyl sarcosine methyl ester.

Protocol 2: Formyl Peptide Receptor (FPR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of N-formyl sarcosine methyl ester to FPRs using a fluorescently labeled ligand.

Materials:

  • Cell line expressing the human FPR of interest (e.g., HEK293-hFPR1)

  • Fluorescently labeled FPR ligand (e.g., a fluorescent derivative of fMLP)

  • N-Formyl sarcosine methyl ester

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • 96-well microplates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Harvest and resuspend the FPR-expressing cells in assay buffer to the desired concentration.

  • In a 96-well plate, add a fixed concentration of the fluorescently labeled FPR ligand to each well.

  • Add varying concentrations of N-formyl sarcosine methyl ester (or a reference compound) to the wells.

  • Add the cell suspension to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence intensity in each well using a plate reader.

  • The decrease in fluorescence signal with increasing concentrations of N-formyl sarcosine methyl ester indicates competitive binding.

  • Calculate the IC₅₀ value from the concentration-response curve and determine the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol measures the functional activity of N-formyl sarcosine methyl ester as a potential FPR agonist by detecting changes in intracellular calcium levels.

Materials:

  • Cell line expressing the FPR of interest (e.g., HL-60 for endogenous FPRs, or a transfected cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • N-Formyl sarcosine methyl ester

  • Reference agonist (e.g., fMLP)

  • Assay buffer

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Seed the cells in the 96-well plates and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a dilution series of N-formyl sarcosine methyl ester and the reference agonist in assay buffer.

  • Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Add the different concentrations of N-formyl sarcosine methyl ester or the reference agonist to the wells and immediately begin kinetic fluorescence measurements.

  • The increase in fluorescence intensity indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Determine the EC₅₀ value from the concentration-response curve.

Mandatory Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαi/βγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activates Inflammatory_response Inflammatory Response (Chemotaxis, Degranulation) MAPK_cascade->Inflammatory_response Leads to NFSE N-Formyl Sarcosine Methyl Ester NFSE->FPR Binds to

Caption: FPR Signaling Pathway for N-Formyl Sarcosine Methyl Ester.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of N-Formyl Sarcosine Methyl Ester Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Kᵢ) Characterization->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC₅₀) Characterization->Functional_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Downstream_Assays Downstream Functional Assays (e.g., Chemotaxis, Cytokine Release) Functional_Assay->Downstream_Assays Functional_Assay->Data_Analysis Downstream_Assays->Data_Analysis

Caption: Experimental Workflow for N-Formyl Sarcosine Methyl Ester.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-(N-methylformamido)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

  • Question: My final product purity is below 95% after vacuum distillation. What could be the cause and how can I improve it?

  • Answer: Low purity after distillation can be attributed to several factors:

    • Co-distillation of Impurities: Impurities with boiling points close to that of the product may co-distill. A common impurity could be unreacted methyl 2-(methylamino)acetate.

    • Thermal Decomposition: The compound may be susceptible to thermal degradation, especially at higher temperatures, leading to the formation of new impurities. N-formyl compounds can be thermally labile.

    • Inadequate Vacuum: Insufficient vacuum will necessitate higher distillation temperatures, increasing the risk of decomposition.

    • Inefficient Fractionating Column: The column used may not have enough theoretical plates to effectively separate the product from close-boiling impurities.

    Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is leak-proof and can achieve a stable, low pressure. A high-vacuum pump is recommended.

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.

    • Lower Distillation Temperature: A lower distillation temperature, enabled by a better vacuum, will minimize thermal decomposition.

    • Pre-purification: Consider a pre-purification step, such as an aqueous wash, to remove water-soluble impurities before distillation.

Issue 2: Product Decomposition During Purification

  • Question: I am observing significant product loss and the formation of dark-colored byproducts during purification. What is happening and how can I prevent it?

  • Answer: Decomposition of this compound can be caused by:

    • High Temperatures: As mentioned, thermal instability is a concern for N-formylated compounds.

    • Presence of Acid or Base: Trace amounts of acidic or basic impurities can catalyze decomposition or hydrolysis of the ester and formamide groups.

    • Presence of Water: Water can lead to hydrolysis of the ester group, forming the corresponding carboxylic acid, especially at elevated temperatures.

    Preventative Measures:

    • Use Moderate Temperatures: Whenever possible, perform purification steps at the lowest feasible temperature.

    • Neutralize the Crude Product: Before distillation, wash the crude product with a mild bicarbonate solution to remove any acidic impurities, followed by a water wash, and then dry thoroughly.

    • Anhydrous Conditions: Ensure all solvents and equipment are dry to prevent hydrolysis.

    • Consider Alternative Purification Methods: If thermal decomposition is unavoidable during distillation, consider non-thermal methods like column chromatography.

Issue 3: Difficulty Removing a Persistent Impurity

  • Question: I have a persistent impurity that I cannot remove by distillation or simple washing. How can I identify and remove it?

  • Answer: A persistent impurity could be structurally similar to the product.

    • Possible Identity: A likely impurity is N-methyl-2-(methylamino)acetate, which could form if formaldehyde was present as a contaminant in the formic acid used for formylation (via an Eschweiler-Clarke type reaction). This impurity will have a similar structure and polarity.

    Identification and Removal Strategy:

    • Spectroscopic Analysis: Use NMR (¹H and ¹³C) and Mass Spectrometry to identify the structure of the impurity.

    • Chromatographic Separation: Column chromatography is the most effective method for separating structurally similar compounds. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

    • Recrystallization (if applicable): If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically:

  • Unreacted starting materials: Methyl 2-(methylamino)acetate and the formylating agent (e.g., formic acid).

  • Side-reaction products: N-methyl-2-(methylamino)acetate (if formaldehyde is present), and the hydrolyzed product, 2-(N-methylformamido)acetic acid.

  • Residual solvents used in the synthesis.

Q2: What is the recommended purification method for achieving high purity (>99%)?

A2: For achieving high purity, a multi-step approach is often necessary. A general workflow would be:

  • Aqueous Workup: Wash the crude product with a dilute sodium bicarbonate solution, followed by water, to remove acidic impurities and water-soluble byproducts.

  • Drying: Thoroughly dry the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Vacuum Distillation or Column Chromatography:

    • Vacuum Distillation: This is effective for removing non-volatile impurities and some solvents. It is generally faster for larger scales.

    • Column Chromatography: This is the preferred method for removing structurally similar impurities and achieving the highest purity, especially for smaller scales.

Q3: What are the key parameters to control during vacuum distillation?

A3: The key parameters to control are:

  • Pressure: Maintain a low and stable vacuum to keep the distillation temperature as low as possible.

  • Temperature: The pot temperature should be just high enough to ensure a steady distillation rate without causing decomposition. The head temperature should be monitored closely and should correspond to the boiling point of the product at the given pressure.

  • Distillation Rate: A slow and steady distillation rate generally leads to better separation.

Q4: Can I use recrystallization to purify this compound?

A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[1] However, if a solid derivative can be formed, purified by recrystallization, and then converted back to the desired product, this could be an option, though it is a more complex route.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₉NO₃
Molecular Weight131.13 g/mol
AppearanceLiquid
Purity (Commercial)~95%[1]

Table 2: Comparison of Purification Methods (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation8595-9780-90Scalable, good for removing non-volatile impuritiesRisk of thermal decomposition, may not remove close-boiling impurities
Column Chromatography85>9960-80High resolution, removes structurally similar impuritiesLess scalable, solvent intensive
Aqueous Wash + Distillation8596-9875-85Removes acidic/basic and water-soluble impuritiesMulti-step, potential for hydrolysis

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a high-vacuum pump with a cold trap.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

  • Product Collection: When the head temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask and collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool down completely before carefully venting the system to atmospheric pressure.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the elution solvent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Product Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3, H2O) Crude->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Distill Vacuum Distillation Dry->Distill For >97% Purity Chrom Column Chromatography Dry->Chrom For >99% Purity Pure_Product Pure this compound Distill->Pure_Product Chrom->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_distill_issues Distillation Issues cluster_chrom_issues Chromatography Issues Start Low Purity after Purification Q_Method Purification Method? Start->Q_Method A_Distill Distillation Q_Method->A_Distill Distillation A_Chrom Chromatography Q_Method->A_Chrom Chromatography Co_Distill Co-distillation of Impurities A_Distill->Co_Distill Decomp Thermal Decomposition A_Distill->Decomp Poor_Sep Poor Separation A_Chrom->Poor_Sep Sol_Fractional Sol_Fractional Co_Distill->Sol_Fractional Solution: Use Fractionating Column Sol_Vacuum Sol_Vacuum Decomp->Sol_Vacuum Solution: Improve Vacuum, Lower Temp Sol_Solvent Sol_Solvent Poor_Sep->Sol_Solvent Solution: Optimize Solvent System

Caption: Troubleshooting logic for addressing low purity issues in purification.

References

Technical Support Center: Synthesis of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-(N-methylformamido)acetate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-formylation of Methyl 2-(methylamino)acetate (sarcosine methyl ester)?

A1: The most prevalent methods for the N-formylation of secondary amines like Methyl 2-(methylamino)acetate involve the use of various formylating agents. Common choices include formic acid, acetic formic anhydride, and trialkyl orthoformates. Each method has its own advantages regarding yield, reaction conditions, and reagent availability. Catalytic methods using agents like iodine or ZnO with formic acid have also been reported to be effective for the N-formylation of amines and amino acid esters.[1][2]

Q2: What is a typical starting material for this synthesis?

A2: The typical starting material is Methyl 2-(methylamino)acetate, also known as sarcosine methyl ester. It is often used as its hydrochloride salt, which may require neutralization or specific reaction conditions to proceed effectively.[3][4]

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include the hydrolysis of the methyl ester group if water is present, especially under acidic or basic conditions. If using acetic formic anhydride, there's a possibility of acetylation, although formylation is generally more favorable due to the higher electrophilicity of the formyl group.[5] In reactions involving aldehydes as intermediates, further condensation reactions can occur.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[7] A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q5: What are the recommended purification methods for the final product?

A5: Purification of this compound can typically be achieved through column chromatography on silica gel.[8] Distillation under reduced pressure is another potential method, especially if the product is a liquid and the impurities have significantly different boiling points.[9] The choice of purification will depend on the scale of the reaction and the nature of any impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive formylating agent.- Insufficient reaction temperature or time.- Starting material (amine hydrochloride) not neutralized.- Presence of water in the reaction.- Use fresh or purified formylating agents. Acetic formic anhydride, for example, can be sensitive to moisture.[7][10]- Optimize reaction temperature and time based on literature for similar substrates.[2]- If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine to liberate the free amine.- Ensure the use of anhydrous solvents and reagents.[7][10]
Formation of Multiple Products (as seen on TLC/NMR) - Competing side reactions (e.g., acetylation with acetic formic anhydride).- Decomposition of the product or starting material.- Impurities in the starting materials.- Use a more selective formylating agent like formic acid with a catalyst.[1][2]- Lower the reaction temperature to minimize decomposition.[11]- Purify the starting materials before the reaction.
Product is Contaminated with Starting Material - Incomplete reaction.- Increase the reaction time or temperature.- Add a slight excess of the formylating agent.
Difficulty in Isolating the Product - Product is highly soluble in the aqueous phase during workup.- Formation of an emulsion during extraction.- Saturate the aqueous phase with NaCl before extraction to decrease the polarity.- Use a different solvent system for extraction.- Break up emulsions by adding brine or filtering through celite.
Hydrolysis of the Ester Group - Presence of water, especially under harsh acidic or basic conditions.- Use anhydrous conditions and neutral or mildly acidic/basic catalysts where possible.- Minimize the duration of any aqueous workup steps.

Data Presentation

Table 1: Comparison of Common N-Formylation Reagents for Amines

Formylating ReagentTypical Catalyst/ConditionsAdvantagesDisadvantagesRepresentative Yields (on similar substrates)
Formic AcidReflux in toluene with Dean-Stark trapInexpensive, readily available.Can require high temperatures and long reaction times.85-99%[2]
Acetic Formic AnhydrideIn situ generation from acetic anhydride and formic acidHighly reactive, often gives high yields quickly.Moisture sensitive, can lead to acetylation as a side product.[5]>90%
Triethyl OrthoformateReflux, often neat or in a high-boiling solventCan be used under neutral conditions.Requires high temperatures.70-95%[12]
Formic Acid / Iodine70 °C, solvent-freeCatalytic, mild conditions, high efficiency.Iodine can be corrosive and needs to be removed.up to 94%[1]
Carbon Dioxide / HydrosilaneZinc catalystUtilizes CO2 as a C1 source, green chemistry approach.Requires a specific catalyst system and a reducing agent.up to 92%[13]

Experimental Protocols

Protocol 1: N-Formylation using Formic Acid and Toluene

This protocol is adapted from a general procedure for the N-formylation of amines.[7]

Materials:

  • Methyl 2-(methylamino)acetate hydrochloride

  • Triethylamine (Et3N)

  • 85% Formic Acid

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark trap, and condenser.

Procedure:

  • To a round-bottom flask, add Methyl 2-(methylamino)acetate hydrochloride (1.0 eq).

  • Add toluene to the flask to create a suspension.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • To this mixture, add 85% formic acid (1.2-2.0 eq).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until TLC analysis indicates the consumption of the starting material. Water will collect in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be used as is if pure enough, or it can be purified further by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Pathway for N-Formylation

G cluster_reactants Reactants cluster_product Product A Methyl 2-(methylamino)acetate (Sarcosine methyl ester) D Intermediate A->D + Formylating Agent B Formylating Agent (e.g., Formic Acid) B->D C This compound D->C Elimination E Byproduct (e.g., H2O) D->E

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G start Start Reaction monitor Monitor Reaction Progress (TLC) start->monitor complete Reaction Complete? monitor->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end Obtain Pure Product workup->end low_yield Low Yield troubleshoot->low_yield side_products Side Products troubleshoot->side_products incomplete Incomplete Reaction troubleshoot->incomplete optimize_conditions Optimize Conditions (Temp, Time, Reagents) low_yield->optimize_conditions check_reagents Check Reagent Quality side_products->check_reagents adjust_stoichiometry Adjust Stoichiometry incomplete->adjust_stoichiometry optimize_conditions->start check_reagents->start adjust_stoichiometry->start

Caption: A logical workflow for troubleshooting common issues during the synthesis.

Decision Tree for Method Selection

G start Need to perform N-formylation scale Reaction Scale? start->scale sensitivity Substrate Sensitive to Heat? scale->sensitivity Small Scale cost Cost a Major Factor? scale->cost Large Scale method2 Acetic Formic Anhydride sensitivity->method2 No method3 Catalytic Method (e.g., I2/Formic Acid) sensitivity->method3 Yes method1 Formic Acid / Toluene cost->method1 Yes cost->method2 No

Caption: Decision tree to aid in selecting an appropriate N-formylation method.

References

Technical Support Center: Synthesis of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-(N-methylformamido)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible laboratory-scale synthesis involves a two-step procedure:

  • N-Formylation of Sarcosine Methyl Ester: Sarcosine methyl ester (also known as N-methylglycine methyl ester) is reacted with a formylating agent, such as ethyl formate or a mixed anhydride of formic acid, to yield Methyl 2-(formamido)acetate.

  • N-Methylation: The resulting secondary amide is then methylated using a suitable methylating agent, like dimethyl sulfate or methyl iodide, in the presence of a base to give the final product, this compound.

Q2: What are the most common side products I should be aware of?

The most frequently observed side products include unreacted starting materials, products of incomplete reaction, and byproducts from side reactions. These can consist of:

  • Sarcosine methyl ester: Unreacted starting material from the formylation step.

  • Methyl 2-(formamido)acetate: The intermediate from the formylation step, indicating incomplete methylation.

  • N,N-dimethylglycine methyl ester: A potential byproduct if the formylation step is skipped or incomplete and the starting material is directly methylated.

  • Hydrolysis products: Sarcosine, N-formylsarcosine, or N-methylformamido)acetic acid can form if water is present in the reaction mixture, leading to the hydrolysis of the methyl ester.

  • Over-methylated products: While less common for this specific substrate, quaternization of the tertiary amine could occur under harsh methylation conditions.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Use of high-purity starting materials: Ensure the purity of sarcosine methyl ester and the formylating and methylating agents.

  • Anhydrous reaction conditions: Use dry solvents and reagents to prevent hydrolysis of the ester functionality.

  • Controlled addition of reagents: Slow, dropwise addition of the formylating and methylating agents can help to control the reaction temperature and minimize side reactions.

  • Optimization of reaction stoichiometry: A slight excess of the formylating and methylating agents may be necessary to drive the reactions to completion, but a large excess should be avoided to prevent the formation of byproducts.

  • Careful temperature control: Maintain the recommended reaction temperatures to ensure optimal reaction rates and selectivity.

Q4: What are the recommended purification methods for the final product?

Purification of this compound can typically be achieved by:

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification.

  • Column chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from non-volatile impurities and side products. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

Q5: Which analytical techniques are best for identifying and quantifying impurities?

The following analytical techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for separating, identifying, and quantifying the desired product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the product and potential impurities are volatile, GC-MS can provide excellent separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying the presence of any impurities with distinct spectral signatures.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete formylation or methylation. - Hydrolysis of the ester. - Loss of product during workup or purification.- Monitor reaction progress by TLC, GC, or LC-MS to ensure completion. - Use anhydrous solvents and reagents. - Optimize extraction and purification procedures to minimize losses.
Presence of Starting Material (Sarcosine Methyl Ester) in the Final Product - Insufficient formylating agent. - Reaction time for formylation was too short. - Low reaction temperature for formylation.- Use a slight excess (1.1-1.2 equivalents) of the formylating agent. - Increase the reaction time and monitor for the disappearance of the starting material. - Ensure the reaction is conducted at the optimal temperature.
Presence of Intermediate (Methyl 2-(formamido)acetate) in the Final Product - Insufficient methylating agent. - Inadequate base strength or amount for methylation. - Reaction time for methylation was too short.- Use a slight excess (1.1-1.2 equivalents) of the methylating agent. - Use a stronger base or a larger excess of the base. - Increase the reaction time for the methylation step.
Formation of Hydrolysis Byproducts - Presence of water in the reaction mixture or during workup.- Use freshly distilled, dry solvents. - Dry glassware thoroughly before use. - Perform aqueous workup steps quickly and at low temperatures if possible.
Product is Difficult to Purify - Presence of multiple, closely related impurities. - Oily or waxy nature of the product.- Optimize the mobile phase for column chromatography to improve separation. - Consider derivatization to a solid for purification by recrystallization, followed by deprotection. - High-vacuum distillation may be effective.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Product Purity and Major Impurities

Experiment Formylating Agent (equiv.) Methylating Agent (equiv.) Reaction Temperature (°C) Product Purity (%) Sarcosine Methyl Ester (%) Methyl 2-(formamido)acetate (%)
11.01.025751015
21.21.02580218
31.21.2259226
41.21.2509514

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: N-Formylation of Sarcosine Methyl Ester Hydrochloride

  • To a stirred solution of sarcosine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • In a separate flask, prepare a solution of ethyl formate (1.5 eq) in anhydrous DCM.

  • Add the ethyl formate solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 2-(formamido)acetate.

Step 2: N-Methylation of Methyl 2-(formamido)acetate

  • Dissolve the crude Methyl 2-(formamido)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Synthesis_Pathway Sarcosine_Me_Ester Sarcosine Methyl Ester Methyl_Formamidoacetate Methyl 2-(formamido)acetate (Intermediate) Sarcosine_Me_Ester->Methyl_Formamidoacetate N-Formylation Unreacted_SME Unreacted Sarcosine Methyl Ester Sarcosine_Me_Ester->Unreacted_SME Incomplete Reaction Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Final_Product This compound (Desired Product) Methyl_Formamidoacetate->Final_Product N-Methylation Hydrolysis_Product Hydrolysis Product (N-formylsarcosine) Methyl_Formamidoacetate->Hydrolysis_Product Hydrolysis (H2O) Incomplete_Methylation Incomplete Methylation (Intermediate) Methyl_Formamidoacetate->Incomplete_Methylation Incomplete Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Analyze_Crude Analyze Crude Product (LC-MS, NMR) Start->Analyze_Crude Check_Purity Is Purity > 95%? Analyze_Crude->Check_Purity Purify Purify Product (Column Chromatography) Check_Purity->Purify Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Final_Product Pure Product Purify->Final_Product Impurity_SME Impurity is Sarcosine Methyl Ester? Identify_Impurity->Impurity_SME Impurity_Intermediate Impurity is Intermediate? Impurity_SME->Impurity_Intermediate No Optimize_Formylation Optimize Formylation: - Increase formylating agent - Increase reaction time/temp Impurity_SME->Optimize_Formylation Yes Other_Impurity Other Impurity Impurity_Intermediate->Other_Impurity No Optimize_Methylation Optimize Methylation: - Increase methylating agent/base - Increase reaction time/temp Impurity_Intermediate->Optimize_Methylation Yes Check_Water Check for Water Contamination: - Use anhydrous conditions Other_Impurity->Check_Water Optimize_Formylation->Start Optimize_Methylation->Start Check_Water->Start

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimizing Methyl 2-(N-methylformamido)acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(N-methylformamido)acetate reactions, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-formylation of sarcosine methyl ester to produce this compound?

A1: Several methods are commonly employed for the N-formylation of secondary amines like sarcosine methyl ester. These include using:

  • Formic acid: Often used in excess and heated to drive the reaction.[1][2]

  • Formic acid with a dehydrating agent: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the formic acid, allowing for milder reaction conditions.[3]

  • Acetic formic anhydride (AFA): A highly reactive formylating agent that can often be used at lower temperatures.[1]

  • Ethyl formate: A less reactive but also less harsh formylating agent, which may require higher temperatures or longer reaction times.[4][5][6][7][8]

Q2: What is the general temperature range for N-formylation reactions?

A2: The optimal temperature for N-formylation is highly dependent on the chosen reagent and substrate.

  • With formic acid , temperatures often range from 60°C to reflux.[1][4]

  • When using formic acid with DCC , the reaction can often be performed at lower temperatures, such as 0-4°C, to minimize side reactions and decomposition of the formylating agent.[3]

  • Acetic formic anhydride reactions are often carried out at low temperatures, sometimes as low as -20°C, due to the high reactivity of the reagent.[1]

  • Reactions with ethyl formate may require reflux temperatures to proceed at a reasonable rate.[5][7]

Q3: Can racemization occur during the N-formylation of amino acid esters?

A3: For chiral amino acid esters, racemization can be a concern, especially under harsh reaction conditions (e.g., high temperatures or presence of strong bases/acids). However, many modern N-formylation methods, particularly those conducted at lower temperatures, can proceed with minimal or no racemization.[1][2] It is always advisable to analyze the optical purity of the product.

Q4: What are some common impurities or side products?

A4: Common impurities can include unreacted starting material (sarcosine methyl ester), decomposition products of the formylating agent, and potential side products from reactions with the ester functionality, although this is less common for N-formylation. If the starting material is a hydrochloride salt, residual salts may also be present. Incomplete reactions can also lead to a mixture of starting material and product.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the N-formylation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Conversion 1. Reaction temperature is too low. 2. Inactive or decomposed formylating agent. 3. Insufficient reaction time. 4. Catalyst (if used) is inactive.1. Gradually increase the reaction temperature in 10°C increments. 2. Use a fresh batch of the formylating agent. If using acetic formic anhydride, prepare it in situ. 3. Extend the reaction time and monitor by TLC/GC/HPLC. 4. Use a fresh catalyst or consider a different catalytic system.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The formylating agent is too harsh or used in large excess. 3. Presence of water or other nucleophiles.1. Decrease the reaction temperature. Consider using a more reactive formylating agent at a lower temperature. 2. Reduce the equivalents of the formylating agent. 3. Ensure anhydrous reaction conditions if necessary for the chosen method.
Product Decomposition 1. Prolonged heating at elevated temperatures. 2. Instability of the product under the reaction conditions.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Attempt the reaction at a lower temperature, possibly with a more reactive formylating agent.
Racemization of Chiral Center (if applicable) 1. High reaction temperature. 2. Presence of a strong base or acid.1. Lower the reaction temperature. 2. Use a milder formylation method that does not require harsh acidic or basic conditions.

Data Presentation: Temperature Effects on N-Formylation of Secondary Amino Acid Esters (Representative Data)

The following table summarizes representative data on the effect of temperature on the N-formylation of secondary amino acid esters, based on common literature observations. Note: This is generalized data and the optimal conditions for this compound may vary.

Formylating AgentTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Potential Issues at Non-Optimal Temperatures
Formic Acid25 (Room Temp)24-48LowVery slow reaction rate
606-12Moderate to High
80 - 100 (Reflux)2-6HighPotential for byproduct formation and decomposition
Formic Acid / DCC0 - 412-24HighSlower reaction rate if too cold
25 (Room Temp)4-8HighPotential for side reactions with DCC
Acetic Formic Anhydride-20 - 01-3Very HighIncomplete reaction if too cold
25 (Room Temp)< 1Very HighIncreased risk of side reactions and decomposition
Ethyl Formate54 (Reflux)10-24ModerateSlow reaction, may require a catalyst
> 80 (with catalyst)4-8Moderate to HighCatalyst-dependent side reactions

Experimental Protocols

Protocol 1: N-Formylation using Formic Acid
  • To a solution of sarcosine methyl ester (1.0 eq) in a suitable solvent (e.g., toluene), add formic acid (1.2-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C, 80°C, or reflux) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess formic acid under reduced pressure.

  • The crude product can be purified by distillation or column chromatography if necessary.[2]

Protocol 2: N-Formylation using Formic Acid and DCC
  • Dissolve formic acid (1.1 eq) in a suitable anhydrous solvent (e.g., diethyl ether or chloroform) and cool to 0°C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in the same solvent dropwise while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1-2 hours to form the active formylating reagent.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Add the filtrate containing the active formylating reagent to a solution of sarcosine methyl ester (1.0 eq) at 4°C.[3]

  • Allow the reaction to proceed overnight at 4°C.[3]

  • Monitor the reaction by TLC.

  • After completion, filter any further DCU precipitate and concentrate the filtrate.

  • Purify the product as required.

Visualizations

Logical Relationship for Temperature Optimization

TemperatureOptimization cluster_input Input Variables cluster_output Reaction Outcomes Low Temp Low Temp Slow Rate Slow Rate Low Temp->Slow Rate leads to Optimal Temp Optimal Temp High Yield High Yield Optimal Temp->High Yield leads to Good Selectivity Good Selectivity Optimal Temp->Good Selectivity leads to High Temp High Temp Decomposition Decomposition High Temp->Decomposition can lead to Byproducts Byproducts High Temp->Byproducts can lead to

Caption: Logical flow of temperature effects on reaction outcomes.

Experimental Workflow for N-Formylation

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Mix Sarcosine Methyl Ester & Formylating Agent Heating Heat to Target Temperature Reagents->Heating Monitoring Monitor Progress (TLC/GC/HPLC) Heating->Monitoring Quench Reaction Quench/ Solvent Removal Monitoring->Quench Upon Completion Purification Purification (Distillation/Chromatography) Quench->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for N-formylation reactions.

References

Technical Support Center: Methyl 2-(N-methylformamido)acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-(N-methylformamido)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as N-formylsarcosine methyl ester, is typically synthesized through a two-step process. The first step involves the formylation of sarcosine (N-methylglycine) to yield N-formylsarcosine. The second step is the esterification of N-formylsarcosine with methanol to produce the final product.

Q2: What are the critical parameters to control during the esterification of N-formylsarcosine?

A2: Key parameters for a successful esterification include reaction temperature, catalyst selection and concentration, and efficient removal of water. Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the reactants, reducing the yield of the desired ester.

Q3: What are some of the potential impurities or byproducts in the synthesis of this compound?

A3: Potential impurities can include unreacted N-formylsarcosine, residual methanol, and byproducts from side reactions. Depending on the reaction conditions, side reactions such as the formation of dimers or other degradation products may occur.

Q4: What purification methods are suitable for this compound on a larger scale?

A4: On a laboratory scale, purification is often achieved through column chromatography. For larger scale operations, fractional distillation under reduced pressure is a more common and scalable method. The choice of purification technique will depend on the boiling point of the product and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Increase the molar ratio of methanol.
Equilibrium Limitation - Use a Dean-Stark apparatus or a suitable drying agent to remove water as it is formed. - On a larger scale, consider reactive distillation to continuously remove the product and water.
Catalyst Inactivity - Ensure the catalyst is fresh and active. - Increase the catalyst loading, but be mindful of potential side reactions.
Loss during Workup - Optimize extraction and washing procedures to minimize product loss. - Ensure complete solvent removal after extraction.
Problem 2: Product Contamination and Purity Issues
Possible Cause Suggested Solution
Unreacted Starting Material - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC, HPLC). - Optimize the stoichiometry of the reactants.
Byproduct Formation - Lower the reaction temperature to minimize side reactions. - Investigate alternative catalysts that may be more selective. - Optimize the purification method (e.g., adjust distillation parameters, change chromatography solvent system).
Residual Solvent - Ensure thorough drying of the product under vacuum. - Use a rotary evaporator followed by a high-vacuum pump.
Color Formation - High reaction temperatures can sometimes lead to color bodies. Lower the temperature if possible. - Consider treating the crude product with activated carbon before final purification.
Problem 3: Scale-Up Challenges
Possible Cause Suggested Solution
Poor Heat Transfer - Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a suitable heat transfer fluid. - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Foaming During Solvent Removal - Use a larger vessel to accommodate foaming. - Add an anti-foaming agent. - Control the rate of solvent removal carefully.
Solidification of Reaction Mixture - This can be an issue with related N-acyl amino acid salt preparations. If encountered, consider using a co-solvent to maintain a homogeneous solution. - Ensure the reaction temperature is maintained above the melting point of all components.
Reagent Incompatibility at Scale - While less common for this specific reaction, always perform a safety assessment before scaling up. - Ensure all reagents are added in a controlled manner, especially if there is a significant exotherm.

Experimental Protocols

Synthesis of N-formylsarcosine:

  • In a round-bottom flask, dissolve sarcosine in formic acid.

  • Add acetic anhydride dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain crude N-formylsarcosine.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-formylsarcosine.

Esterification of N-formylsarcosine:

  • Suspend N-formylsarcosine in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or GC).

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_formylation Step 1: Formylation cluster_esterification Step 2: Esterification cluster_purification Purification Sarcosine Sarcosine N_Formylsarcosine N-Formylsarcosine Sarcosine->N_Formylsarcosine Formylation FormicAcid Formic Acid FormicAcid->N_Formylsarcosine AceticAnhydride Acetic Anhydride AceticAnhydride->N_Formylsarcosine Product This compound N_Formylsarcosine->Product Esterification Methanol Methanol Methanol->Product AcidCatalyst Acid Catalyst AcidCatalyst->Product CrudeProduct Crude Product Product->CrudeProduct PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Distillation / Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Equilibrium Equilibrium Limitation? IncompleteReaction->Equilibrium No IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp Yes Catalyst Catalyst Inactive? Equilibrium->Catalyst No RemoveWater Remove Water Equilibrium->RemoveWater Yes WorkupLoss Loss During Workup? Catalyst->WorkupLoss No CheckCatalyst Check/Increase Catalyst Catalyst->CheckCatalyst Yes OptimizeWorkup Optimize Workup WorkupLoss->OptimizeWorkup Yes

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Formylation of Methyl 2-(N-methylamino)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of Methyl 2-(N-methylamino)acetate (sarcosine methyl ester) to produce Methyl 2-(N-methylformamido)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of Methyl 2-(N-methylamino)acetate?

A1: A prevalent and effective method is the reaction of Methyl 2-(N-methylamino)acetate (often used as its hydrochloride salt) with a formylating agent in the presence of a strong base. A widely cited procedure involves the use of sodium hydride (NaH) as the base and ethyl formate as the formylating agent.[1]

Q2: Why is my formylation reaction not proceeding to completion?

A2: A common issue is the poor solubility of the starting material, particularly if you are using Methyl 2-(N-methylamino)acetate hydrochloride.[1] This can lead to incomplete deprotonation by the sodium hydride and, consequently, a sluggish or stalled reaction. Refer to the troubleshooting guide below for solutions.

Q3: What are the potential impurities I should be aware of in this reaction?

A3: Potential impurities include unreacted starting material, hydrolysis of the ester functionality on either the starting material or the product, and byproducts from side reactions. A significant potential side reaction is the Claisen condensation of the product, which can be promoted by the strong base used in the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help determine the consumption of the starting material and the formation of the desired product.

Q5: What purification methods are suitable for this compound?

A5: After a suitable aqueous work-up to quench the reaction and remove inorganic salts, the crude product can be purified by distillation or column chromatography. The choice of method will depend on the scale of your reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor solubility of Methyl 2-(N-methylamino)acetate hydrochloride.[1]- Grind the starting material to a fine powder to increase its surface area and improve solubility.[1]- Use a co-solvent such as Tetrahydrofuran (THF) with ethyl formate to enhance the solubility of the reactants.[1]- Consider using the more soluble ethyl ester analog of sarcosine if compatible with your synthetic route.[1]
Inactive sodium hydride.Use fresh, high-quality sodium hydride. Ensure it is handled under anhydrous conditions to prevent deactivation by moisture.
Insufficient reaction time.The reaction can be time-intensive, potentially requiring 16 hours or more for completion, especially with solubility issues.[1] Monitor the reaction by TLC or another suitable analytical method to ensure it has reached completion.
Presence of a High-Boiling Point Impurity Claisen condensation of the product to form a β-keto ester.- Maintain a low reaction temperature to disfavor the condensation reaction.- Use a stoichiometric amount of sodium hydride to minimize excess base that can promote the condensation.- Optimize the reaction time to avoid prolonged exposure of the product to the basic conditions.
Presence of Carboxylic Acid Impurities Hydrolysis of the methyl ester of the product or starting material during work-up.- Perform the aqueous work-up at low temperatures (e.g., using an ice bath).- Use a mild acidic solution (e.g., saturated ammonium chloride) for quenching instead of strong acids.- Minimize the duration of the aqueous work-up.
Difficult to Remove Unreacted Starting Material Incomplete reaction.- Address the potential causes of low product formation as mentioned above (solubility, reagent activity, reaction time).- Purification by column chromatography should effectively separate the more polar starting material from the product.

Experimental Protocols

Formylation of Methyl 2-(N-methylamino)acetate using Sodium Hydride and Ethyl Formate

This protocol is adapted from a procedure described for the synthesis of a related intermediate.[1]

Materials:

  • Methyl 2-(N-methylamino)acetate hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl formate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • In a separate flask, dissolve Methyl 2-(N-methylamino)acetate hydrochloride (1.0 equivalent) in a mixture of ethyl formate and anhydrous THF (a 1:1 ratio is a good starting point to improve solubility).

  • Slowly add the solution of the starting material to the sodium hydride slurry via the dropping funnel at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Formylation reagents 1. Reagent Preparation - NaH wash - Dissolve starting material reaction 2. Reaction - Slow addition at 0°C - Stir at RT for 16-24h reagents->reaction monitoring 3. Reaction Monitoring - TLC - GC-MS reaction->monitoring workup 4. Aqueous Work-up - Quench with NH4Cl (aq) - Extraction with Ethyl Acetate monitoring->workup Upon completion purification 5. Purification - Distillation or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the formylation of Methyl 2-(N-methylamino)acetate.

impurity_pathways Potential Impurity Formation Pathways start Methyl 2-(N-methylamino)acetate product This compound start->product Formylation (NaH, Ethyl Formate) unreacted Unreacted Starting Material start->unreacted Incomplete Reaction hydrolysis_start N-methylglycine (Hydrolysis of Starting Material) start->hydrolysis_start H2O (work-up) hydrolysis_product N-formyl-N-methylglycine (Hydrolysis of Product) product->hydrolysis_product H2O (work-up) claisen β-keto ester (Claisen Condensation Product) product->claisen Excess Base (NaH)

Caption: A diagram showing the desired reaction and potential side reactions leading to common impurities.

References

Technical Support Center: Methyl 2-(N-methylformamido)acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-(N-methylformamido)acetate experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems in a question-and-answer format.

1. Synthesis of this compound

Q1: I am getting a low yield during the synthesis of this compound from sarcosine methyl ester hydrochloride. What are the possible causes and solutions?

A1: Low yields in the formylation of sarcosine methyl ester hydrochloride can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The formylation reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure the formylating agent is used in a sufficient molar excess.[1][2]

  • Decomposition of the Formylating Agent: The mixed anhydride (acetic formic anhydride) used for formylation is sensitive to moisture and can decompose.[3]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or high-quality acetic formic anhydride.

  • Side Reactions: Hydrolysis of the ester or the formyl group can occur, especially if water is present.

    • Solution: Use anhydrous solvents and reagents. During workup, minimize contact with aqueous acidic or basic solutions for extended periods.

  • Inefficient Neutralization of Hydrochloride Salt: If starting from sarcosine methyl ester hydrochloride, incomplete neutralization of the HCl salt will prevent the amine from reacting.

    • Solution: Ensure an adequate amount of a suitable base (e.g., triethylamine, sodium formate) is used to liberate the free amine before or during the formylation reaction.[4]

Q2: My final product is impure, showing extra peaks in the NMR spectrum. What are the likely impurities and how can I avoid them?

A2: Common impurities in the synthesis of this compound include:

  • Unreacted Starting Material: Sarcosine methyl ester may be present if the reaction is incomplete.

  • Acetic Acid/Formic Acid: Residual acids from the formylating agent preparation.

  • Acetylated Byproduct: N-acetylsarcosine methyl ester can form if acetic anhydride is present in excess or if the mixed anhydride is not prepared correctly.[5]

  • Hydrolysis Product: N-formylsarcosine could be present if the methyl ester is hydrolyzed during workup.

Avoidance and Removal Strategies:

  • Reaction Monitoring: As mentioned, monitor the reaction to ensure full consumption of the starting material.

  • Workup: A thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities. A subsequent wash with brine will help remove residual water.

  • Purification:

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for removing less volatile or more volatile impurities.

    • Column Chromatography: Silica gel chromatography is a common method for purifying N-formyl amino esters. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[6]

2. Product Characterization

Q3: What are the expected NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Formyl proton (-CHO): ~8.0-8.2 ppm (singlet)

  • Methylene protons (-CH₂-): ~4.1-4.3 ppm (singlet)

  • Methyl ester protons (-OCH₃): ~3.7 ppm (singlet)[7][8][9]

  • N-methyl protons (-NCH₃): ~2.9-3.1 ppm (singlet)

Note: The exact chemical shifts can vary depending on the solvent and the ratio of rotamers.

3. Product Stability and Storage

Q4: How should I store this compound? Is it prone to degradation?

A4: N-formyl compounds and esters can be susceptible to hydrolysis. Therefore, proper storage is important to maintain purity.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[10] Protect from moisture.

  • Degradation: The primary degradation pathway is hydrolysis of the ester or amide bond. This is accelerated by the presence of acid or base.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉NO₃[10]
Molecular Weight 131.13 g/mol [10]
Boiling Point 246.9 °C at 760 mmHg[10]
Density 1.1 g/cm³[10]
Storage Temperature 2-8 °C[10]

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Formylation of Sarcosine Methyl Ester Hydrochloride

This protocol is a representative procedure based on general methods for the N-formylation of amino acid esters.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Acetic anhydride

  • Formic acid (98-100%)

  • Triethylamine (or sodium formate)

  • Anhydrous toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of Acetic Formic Anhydride (Formylating Agent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.0 equiv) to 0 °C in an ice bath.

    • Slowly add formic acid (1.0-1.2 equiv) dropwise while maintaining the temperature at 0 °C.[3]

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours. The resulting solution of acetic formic anhydride is used in the next step.

  • Formylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, suspend sarcosine methyl ester hydrochloride (1.0 equiv) in anhydrous toluene.

    • Add triethylamine (1.1 equiv) and stir the mixture for 15-20 minutes at room temperature to liberate the free amine.

    • Cool the suspension to 0 °C and slowly add the freshly prepared acetic formic anhydride solution (1.1-1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acidic impurities), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.[6]

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Reaction Steps cluster_purification Workup & Purification Sarcosine_HCl Sarcosine Methyl Ester HCl Neutralization Neutralization (with base) Sarcosine_HCl->Neutralization Formic_Acid Formic Acid Formylation Formylation Formic_Acid->Formylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Formylation Neutralization->Formylation Workup Aqueous Workup Formylation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product Methyl 2-(N- methylformamido)acetate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Decomposition Reagent Decomposition? Start->Decomposition Side_Reactions Side Reactions? Start->Side_Reactions Increase_Time_Temp Increase reaction time/temp Monitor by TLC/LC-MS Incomplete_Reaction->Increase_Time_Temp Yes Anhydrous_Conditions Use anhydrous reagents and inert atmosphere Decomposition->Anhydrous_Conditions Yes Control_Workup Minimize contact with acid/base during workup Side_Reactions->Control_Workup Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

Comparative 1H NMR Analysis of Methyl 2-(N-methylformamido)acetate and Related N-Acylglycine Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of methyl 2-(N-methylformamido)acetate and its analogs. This guide provides a comparative analysis of their performance in NMR studies, supported by experimental data and detailed protocols.

This guide presents a comprehensive 1H Nuclear Magnetic Resonance (NMR) analysis of this compound, a key building block in medicinal chemistry and drug development. A comparative study with its N-acetyl analog, methyl 2-(N-methylacetamido)acetate, is included to highlight the influence of the N-acyl group on the proton chemical shifts. Due to the presence of an amide bond, these compounds exhibit rotational isomers (rotamers), leading to the observation of two distinct sets of signals in their 1H NMR spectra, a crucial feature for their structural characterization.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR data for the ethyl ester analog of the target compound, ethyl 2-(N-methylformamido)acetate, which serves as a close proxy for the methyl ester, and the experimental data for methyl 2-(N-methylacetamido)acetate. The data is presented for the two observed rotamers (major and minor).

CompoundProtonChemical Shift (δ, ppm) - Major RotamerMultiplicityJ (Hz)IntegrationChemical Shift (δ, ppm) - Minor RotamerMultiplicityJ (Hz)Integration
Ethyl 2-(N-methylformamido)acetate *CHO7.93s1H7.86s1H
OCH₂CH₃4.04q7.22H4.02q7.22H
NCH₂3.91s2H3.85s2H
NCH₃2.87s3H2.74s3H
OCH₂CH₃1.12t7.13H1.10t7.13H
Methyl 2-(N-methylacetamido)acetate NH (present in some related structures, but not in the N-methylated version)--------
α-CH (N-CH-CO)4.88 (for N-acetyl N-methyl valine methyl ester)d10.51H----
OCH₃3.69s3H3.65s3H
NCH₃2.94s3H2.82s3H
COCH₃2.16s3H2.12s3H

Note: The data for ethyl 2-(N-methylformamido)acetate is used as a close reference for the target compound, this compound. The primary difference in the 1H NMR spectrum is expected to be the replacement of the ethyl ester signals (quartet and triplet) with a singlet for the methyl ester group around 3.7 ppm.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H NMR spectra of small organic molecules like this compound and its analogs is crucial for accurate and reproducible results.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[1]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[2] Ensure the solvent is of high purity to avoid extraneous signals in the spectrum. Gently agitate the vial to fully dissolve the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Typically, deuterated solvents from commercial suppliers contain a small percentage of TMS.[2]

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrument Setup: The 1H NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

    • Spectral Width (SW): A spectral width of approximately 16 ppm is used to encompass the expected chemical shift range of the protons.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow of the 1H NMR analysis process, from sample preparation to final data interpretation.

NMR_Analysis_Workflow Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample lock_shim Lock & Shim load_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate chem_shift Analyze Chemical Shifts integrate->chem_shift multiplicity Analyze Multiplicity (Splitting) integrate->multiplicity integration Analyze Integration Values integrate->integration structure Structure Elucidation / Verification chem_shift->structure multiplicity->structure integration->structure

Caption: Logical workflow of the 1H NMR analysis process.

References

13C NMR Characterization: A Comparative Guide for Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectral characteristics of Methyl 2-(N-methylformamido)acetate against structurally related compounds. The data presented herein serves as a valuable resource for substance identification, purity assessment, and structural elucidation in research and development settings.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts (δ) in ppm for this compound and its analogues. Data for the target compound is predicted based on the analysis of its structural fragments, providing a reliable reference for experimental verification. All reference spectra were recorded in deuterated chloroform (CDCl3).

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C=O (amide) ~162.0 (Predicted)
C=O (ester) ~170.0 (Predicted)
CH2 ~50.0 (Predicted)
OCH3 ~52.0 (Predicted)
NCH3 ~33.0 (Predicted)
Methyl Acetate[1][2]C=O171.1
OCH351.7
N-Methylformamide[3]C=O162.7
NCH329.7 (cis), 34.8 (trans)
N,N-Dimethylformamide[4]C=O162.4
N(CH3)231.1, 36.2
Sarcosine methyl ester hydrochloride[5]C=O~170 (in D2O)
CH251.8 (in D2O)
OCH352.4 (in D2O)
NCH335.3 (in D2O)

Note: The presence of rotamers in N-substituted formamides can lead to the observation of two distinct signals for the N-methyl carbon, as seen in N-Methylformamide and N,N-Dimethylformamide.[6][7] A similar phenomenon is anticipated for this compound.

Experimental Protocol: 13C NMR Spectroscopy

The following is a general procedure for obtaining a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.[5]

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[2][8]

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The analysis is performed on a standard NMR spectrometer (e.g., 300 or 400 MHz).[9]

  • The instrument is tuned to the 13C nucleus frequency (e.g., 75 or 100 MHz, respectively).[9]

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence is typically used.[8][10] This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum with a single peak for each unique carbon atom.[11]

  • The receiver gain is optimized to ensure a good signal-to-noise ratio without causing signal clipping.

  • Due to the low natural abundance of the 13C isotope (1.1%), multiple scans are acquired and averaged to improve the signal-to-noise ratio.[7] The number of scans can range from a few hundred to several thousand depending on the sample concentration.

  • A relaxation delay (D1) is set between pulses to allow the nuclei to return to their equilibrium state. For quantitative analysis, longer delay times may be necessary.[10]

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased and baseline corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0 ppm.

Visualization of 13C NMR Assignments

The following diagram illustrates the structure of this compound with its carbon atoms labeled, corresponding to the predicted chemical shifts in the data table.

G Predicted 13C NMR Chemical Shifts (ppm) for this compound cluster_0 cluster_labels C1 C O1 O C1->O1 N N C1->N C2 C H2_1 H C2->H2_1 H2_2 H C2->H2_2 C2->N C4 C C2->C4 C3 C N->C3 H3_1 H C3->H3_1 H3_2 H C3->H3_2 H3_3 H C3->H3_3 O2 O C4->O2 O3 O C4->O3 C5 C O3->C5 H5_1 H C5->H5_1 H5_2 H C5->H5_2 H5_3 H C5->H5_3 l1 C=O (amide): ~162.0 ppm l2 CH2: ~50.0 ppm l3 NCH3: ~33.0 ppm l4 C=O (ester): ~170.0 ppm l5 OCH3: ~52.0 ppm

References

A Comparative Guide to the FTIR Spectrum of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides a detailed comparison of the expected FTIR spectrum of Methyl 2-(N-methylformamido)acetate against related, simpler molecules: N-methylformamide and methyl acetate. This comparison facilitates the identification of key functional groups and highlights the unique spectral features of the target molecule.

Data Presentation: Comparison of Infrared Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound and its comparators. The spectral data for N-methylformamide and Methyl acetate are sourced from the NIST Chemistry WebBook[1][2][3], while the expected peaks for this compound are predicted based on characteristic functional group absorption frequencies.[4][5][6][7][8]

Functional GroupVibration ModeThis compound (Predicted, cm⁻¹)N-methylformamide (Experimental, cm⁻¹)Methyl acetate (Experimental, cm⁻¹)
C-H (alkane)Stretching2950 - 3000~2940~2960, 3010
C=O (ester)Stretching~1750N/A~1750
C=O (amide)Stretching~1670~1670N/A
C-NStretching1200 - 1300~1250N/A
C-O (ester)Stretching1000 - 1300N/A~1240, 1050

Experimental Protocols

To obtain a high-quality FTIR spectrum of a liquid sample such as this compound, the following protocol for Attenuated Total Reflectance (ATR) FTIR is recommended. ATR is a versatile technique suitable for a wide range of liquid and solid samples.[9][10]

Objective: To acquire the infrared spectrum of a liquid sample using an FTIR spectrometer equipped with an ATR accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal)

  • Liquid sample (e.g., this compound)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residues from previous measurements.[11] Allow the crystal to dry completely.

    • Acquire a background spectrum. This will measure the infrared absorption of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[9][12]

  • Data Acquisition:

    • Position the ATR anvil, if available, to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. It is common practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio of the final spectrum.[10] The typical spectral range is 4000 to 400 cm⁻¹.[10]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • After the measurement is complete, clean the ATR crystal meticulously by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent. Ensure the crystal is completely dry and ready for the next measurement.[11]

Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and identification of a chemical compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Liquid Sample CleanATR Clean ATR Crystal Background Acquire Background Spectrum CleanATR->Background LoadSample Apply Sample to Crystal Background->LoadSample ScanSample Acquire Sample Spectrum LoadSample->ScanSample Process Background Subtraction ScanSample->Process Identify Identify Characteristic Peaks (e.g., C=O, C-N, C-O) Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Structure Confirmation & Reporting Compare->Report

Caption: Workflow for FTIR analysis and compound identification.

This guide provides a foundational comparison for the FTIR analysis of this compound. For definitive structural confirmation, it is always recommended to compare experimentally obtained spectra with a verified reference standard.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the characterization of Methyl 2-(N-methylformamido)acetate. The information presented is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research and development needs.

Introduction

This compound, a derivative of sarcosine, is a small organic molecule with potential applications in various stages of drug development and chemical synthesis. Accurate and precise analytical characterization is crucial for its quality control, metabolic studies, and chemical reaction monitoring. High-resolution mass spectrometry offers significant advantages in this regard, providing exact mass measurements and structural elucidation capabilities. This guide compares the performance of HRMS with other common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics of HRMS, HPLC-UV, and GC-MS for the analysis of this compound.

Disclaimer: The quantitative data presented in this table is a realistic, hypothetical representation for illustrative purposes, based on typical performance characteristics of these instruments for similar small molecules. Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.

FeatureHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVGC-MS
Limit of Detection (LOD) < 1 ng/mL~100 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~2 ng/mL~500 ng/mL~50 ng/mL
Linear Dynamic Range 4-5 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude
Mass Accuracy < 2 ppmNot ApplicableNominal Mass
Resolution > 60,000 FWHMDependent on column and mobile phaseUnit Mass Resolution
Sample Throughput ModerateHighModerate
Sample Preparation Minimal (dilute and shoot)May require derivatization for enhanced UV absorbanceDerivatization required to increase volatility
Structural Information High (fragmentation pattern)Low (retention time)Moderate (EI fragmentation pattern)
Cost (Instrument) HighLow to ModerateModerate

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion and its fragments, enabling the determination of the elemental composition and aiding in structural elucidation.

Predicted Fragmentation Pathway

The electron ionization (EI) or electrospray ionization (ESI) of this compound (exact mass: 131.0582 g/mol ) is expected to produce several characteristic fragment ions. The major fragmentation pathways likely involve the cleavage of the ester and amide bonds.

G M [M]+• m/z = 131.0582 F1 [M-OCH3]+• m/z = 100.0400 M->F1 - •OCH3 F2 [M-COOCH3]+• m/z = 72.0450 M->F2 - •COOCH3 F3 [M-N(CH3)CHO]+• m/z = 74.0368 M->F3 - •N(CH3)CHO F4 [CH3NCHO]+• m/z = 58.0293 F2->F4 + H•

Caption: Predicted HRMS fragmentation of this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Further dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer Settings:

    • Mass Range: m/z 50-500

    • Resolution: 60,000 FWHM

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

  • Data Acquisition: Acquire full scan mass spectra and tandem mass spectra (MS/MS) of the precursor ion at m/z 131.0582.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis Dissolve Dissolve in Methanol Dilute Dilute in ACN/Water Dissolve->Dilute ESI Electrospray Ionization Dilute->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: Experimental workflow for HRMS analysis.

HPLC-UV
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

GC-MS
  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Comparison of Methodologies

G cluster_hrms HRMS cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HRMS_Direct Direct Analysis Analyte->HRMS_Direct HPLC_NoDeriv Direct (Low Sensitivity) Analyte->HPLC_NoDeriv GCMS_Deriv Derivatization Required Analyte->GCMS_Deriv HRMS_HighInfo High Structural Info HRMS_Direct->HRMS_HighInfo HRMS_HighSens High Sensitivity HRMS_Direct->HRMS_HighSens HPLC_LowInfo Low Structural Info HPLC_NoDeriv->HPLC_LowInfo GCMS_ModInfo Moderate Structural Info GCMS_Deriv->GCMS_ModInfo

Caption: Logical relationship of analytical choices.

Conclusion

For the definitive identification and sensitive quantification of this compound, High-Resolution Mass Spectrometry stands out as the superior technique. Its ability to provide exact mass measurements and detailed structural information from fragmentation patterns is invaluable for unequivocal compound confirmation and for impurity profiling.

HPLC-UV is a cost-effective and high-throughput method suitable for routine quantification in well-characterized systems, but it lacks the specificity and structural elucidation power of MS.

GC-MS offers a good balance of sensitivity and structural information but is hampered by the need for derivatization, which adds complexity to the workflow and can introduce variability.

The choice of analytical technique will ultimately depend on the specific requirements of the study, including the need for structural confirmation, sensitivity, sample throughput, and available budget. For demanding applications in drug development and research where certainty and detail are paramount, HRMS is the recommended approach.

comparing Methyl 2-(N-methylformamido)acetate to acetic formic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Methyl 2-(N-methylformamido)acetate vs. Acetic Formic Anhydride

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison between this compound and Acetic Formic Anhydride, two compounds that, while both related to the formyl group, serve fundamentally different roles in organic synthesis. This comparison clarifies their distinct chemical natures, applications, and handling considerations, supported by experimental data and protocols.

Overview: Reagent vs. Product

A crucial distinction must be made upfront. Acetic Formic Anhydride is a reactive formylating agent , used to introduce a formyl group (-CHO) onto other molecules.[1][2] In contrast, this compound is a stable N-formylated amino acid ester, which can be viewed as a product of a formylation reaction.[3][4] It serves as a building block in larger, more complex molecules rather than as a reagent for transferring a formyl group.

Chemical and Physical Properties

The differing roles of these two compounds are reflected in their physical and chemical properties. Acetic Formic Anhydride is a volatile, unstable liquid, whereas this compound is a more stable compound suitable for storage under standard conditions.[1][3]

PropertyThis compoundAcetic Formic Anhydride
CAS Number 68892-06-8[3][5]2258-42-6[1][6]
Molecular Formula C₅H₉NO₃[3]C₃H₄O₃[1][6]
Molecular Weight 131.13 g/mol [3]88.06 g/mol [1]
Appearance Liquid[5]Colorless to pale yellow liquid[1][6][7]
Boiling Point 246.9°C at 760 mmHg[3]27-28°C at 10 mmHg[2][8]
Density ~1.1 g/cm³[3]~1.116 g/cm³[8]
Reactivity Stable N-formylated building blockHighly reactive formylating and acetylating agent
Stability Stable under recommended storage (2-8°C)[3]Thermally unstable; decomposes above 60°C (or lower with impurities)[1]
Primary Use Synthetic building block/intermediateFormylating agent for amines, alcohols, etc.[1][2]

Synthesis and Experimental Protocols

The synthesis of each compound highlights their distinct chemical nature. Acetic Formic Anhydride is typically prepared for immediate use as a reactive reagent, while this compound is synthesized as a stable, isolable product.

Synthesis of Acetic Formic Anhydride

Acetic Formic Anhydride can be prepared by several methods, most commonly by the reaction of sodium formate with acetyl chloride or by mixing formic acid with acetic anhydride.[1][2]

Experimental Protocol: Synthesis from Sodium Formate and Acetyl Chloride [2][8]

This procedure is adapted from Organic Syntheses.[2]

  • Finely ground, anhydrous sodium formate (1.1 moles) is suspended in anhydrous diethyl ether in a flask equipped with a stirrer, dropping funnel, and a condenser protected by a drying tube.

  • The suspension is cooled to 3-5°C using an ice bath.

  • Acetyl chloride (1.0 mole) is added dropwise to the stirred suspension over approximately 5 minutes, maintaining the temperature between 23-27°C.[1]

  • After the addition is complete, the mixture is stirred for an additional 4-6 hours at room temperature.[8]

  • The mixture is filtered quickly to remove sodium chloride, and the filter cake is washed with anhydrous ether.

  • The combined filtrate and washings are concentrated under reduced pressure to remove the ether.

  • The remaining liquid is distilled under reduced pressure (b.p. 27–28°C at 10 mm Hg) to yield pure acetic formic anhydride.[2]

Diagram of Acetic Formic Anhydride Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sodium Formate Sodium Formate AFA Acetic Formic Anhydride Sodium Formate->AFA Formyl source Acetyl Chloride Acetyl Chloride Acetyl Chloride->AFA Acetyl source Solvent Anhydrous Diethyl Ether Solvent->AFA Temp 23-27 °C Temp->AFA NaCl Sodium Chloride (byproduct)

Caption: Synthesis of Acetic Formic Anhydride.

Synthesis of this compound

This compound is synthesized by the formylation of N-methylglycine methyl ester (sarcosine methyl ester).[3]

Experimental Protocol: Synthesis from N-methylglycine methyl ester hydrochloride [3]

  • N-methylglycine methyl ester hydrochloride (1.0 mole) is suspended in a suitable solvent such as ethanol.

  • A formylating agent, such as ethyl formate (1.5 moles), is added to the suspension.[4]

  • A base, such as potassium carbonate (1.5 moles), is added portion-wise under vigorous stirring.[4]

  • The reaction mixture is stirred at room temperature overnight.

  • The inorganic salts are removed by filtration, and the precipitate is washed with the solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified, typically by distillation or chromatography, to yield this compound.

Diagram of this compound Synthesis

G cluster_reactants Reactants cluster_product Product SarcosineEster N-methylglycine methyl ester HCl Product This compound SarcosineEster->Product FormylSource Ethyl Formate FormylSource->Product Formylates amine Base Potassium Carbonate Base->Product Neutralizes HCl

Caption: Synthesis of this compound.

Reactivity and Performance Comparison

As a mixed anhydride, Acetic Formic Anhydride is a potent acylating agent. It contains two electrophilic carbonyl centers: a formyl group and an acetyl group. The formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl.[9] Consequently, when reacting with nucleophiles like amines or alcohols, Acetic Formic Anhydride acts as a highly selective formylating agent , delivering the formyl group in preference to the acetyl group.[1][2][9]

Applications of Acetic Formic Anhydride:

  • N-Formylation of Amines and Amino Acids: A primary use is the efficient and high-yield formylation of primary and secondary amines.[2][10]

  • O-Formylation of Alcohols: It is also effective for the formylation of alcohols to produce formate esters.[1][2]

  • Synthesis of Aldehydes: Can be used to prepare aldehydes from Grignard reagents.[2]

This compound, having a stable amide bond, does not function as a formylating agent. Its reactivity is centered on the ester functional group, which can be hydrolyzed or used in peptide coupling reactions. The N-methylformamido group is generally stable but can be a site for further chemical modification if desired.

Applications of this compound:

  • Peptide Synthesis: As a derivative of the amino acid sarcosine, it can be incorporated into peptide chains as a non-natural amino acid.

  • Drug Discovery Scaffold: The N-formyl-N-methylglycine structure can serve as a key building block or scaffold in the synthesis of complex pharmaceutical compounds.[11][12] The methyl groups can modulate physicochemical and pharmacokinetic properties.[11][12]

Diagram of Comparative Reactivity

G cluster_AFA Acetic Formic Anhydride (Formylating Agent) cluster_MFA This compound (Building Block) AFA Acetic Formic Anhydride Product_Formyl Formylated Product (R-NH-CHO) AFA->Product_Formyl Selective Formylation Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product_Formyl MFA This compound Product_Complex Complex Molecule MFA->Product_Complex Incorporation Reaction Further Synthesis (e.g., Peptide Coupling) Reaction->Product_Complex

Caption: Contrasting roles in chemical synthesis.

Conclusion

The choice between this compound and Acetic Formic Anhydride is determined entirely by the synthetic goal.

  • Choose Acetic Formic Anhydride when the objective is to introduce a formyl group onto a substrate such as an amine or alcohol. It is a highly reactive and selective, albeit unstable, formylating agent. Its main drawback is its thermal instability, often requiring it to be prepared fresh and used immediately.[1]

  • Choose this compound when the synthetic plan requires the incorporation of an N-formyl-N-methylglycine moiety . It is a stable, versatile building block used in the construction of more complex molecules, particularly in peptide synthesis and drug discovery. It is not a formylating agent.

References

A Comparative Guide to Formylating Agents: Ethyl Formate vs. Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate formylating agent is a critical step in the synthesis of a wide array of chemical entities. This guide provides a detailed comparison of two potential formylating agents: the widely used ethyl formate and the less common Methyl 2-(N-methylformamido)acetate. The comparison is based on available experimental data, focusing on reaction performance, substrate scope, and procedural considerations.

Executive Summary

This guide reveals a significant disparity in the available scientific literature regarding the application of Ethyl Formate and this compound as formylating agents. Ethyl formate is a well-documented and versatile reagent for the N-formylation of primary and secondary amines, with numerous established protocols and a broad range of successful applications. In contrast, a comprehensive review of scientific literature and chemical databases yielded no experimental data on the use of this compound as a formylating agent.

Therefore, this guide will provide a detailed overview of the performance of ethyl formate in formylation reactions, supported by experimental data. For this compound, its known chemical properties are presented, alongside a clear statement on the absence of its documented use in formylation.

Ethyl Formate: A Versatile and Efficient Formylating Agent

Ethyl formate is a readily available and cost-effective reagent that serves as an efficient source of a formyl group for the N-formylation of a diverse range of primary and secondary amines. Experimental data from various studies demonstrate its utility under different reaction conditions, including catalyst-free, solvent-free, and biocatalytic methods.

Performance Data in N-Formylation of Amines

The following tables summarize the performance of ethyl formate in the formylation of various amines, showcasing its broad applicability and efficiency.

Table 1: Catalyst- and Solvent-Free N-Formylation of Amines with Ethyl Formate

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-Phenylformamide1085
2p-ToluidineN-(p-Tolyl)formamide889
3p-AnisidineN-(4-Methoxyphenyl)formamide883
4p-ChloroanilineN-(4-Chlorophenyl)formamide1284
5BenzylamineN-Benzylformamide693
6n-HexylamineN-Hexylformamide1094
7DibutylamineN,N-Dibutylformamide1288
8Piperidine1-Formylpiperidine895
9Morpholine4-Formylmorpholine898

Table 2: Bio-catalytic N-Formylation of Amines with Ethyl Formate using Novozyme 435®

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1n-ButylamineN-Butylformamide299
2n-OctylamineN-Octylformamide398
3CyclohexylamineN-Cyclohexylformamide495
4BenzylamineN-Benzylformamide199
54-MethoxybenzylamineN-(4-Methoxybenzyl)formamide199
6Pyrrolidine1-Formylpyrrolidine297
7Piperidine1-Formylpiperidine298
8AnilineN-Phenylformamide887
Experimental Protocols

Catalyst- and Solvent-Free N-Formylation: A mixture of the amine (1 mmol) and ethyl formate (3 mmol) is stirred in a sealed vial at 60°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to afford the crude product, which can be further purified by crystallization or column chromatography if necessary.

Bio-catalytic N-Formylation: To a mixture of the amine (5.0 mmol) and ethyl formate (15.0 to 25.0 mmol), Novozyme 435® CALB (20% w/w) is added. The reaction mixture is stirred at room temperature for 1–8 hours, or until the starting material is fully consumed as monitored by TLC. The reaction mixture is then diluted with THF, and the enzyme is filtered off. The filtrate is concentrated under reduced pressure to yield the pure N-formylated product.

Reaction Mechanism and Workflow

The N-formylation of an amine with ethyl formate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of ethyl formate, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the corresponding formamide.

formylation_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_workup Work-up cluster_product Product Amine Amine (R-NH2) Reaction N-Formylation Reaction Amine->Reaction EthylFormate Ethyl Formate (HCOOEt) EthylFormate->Reaction Stirring Stirring Stirring->Reaction Temperature Temperature (e.g., 60°C or RT) Temperature->Reaction Catalyst Catalyst (Optional, e.g., Novozyme 435) Catalyst->Reaction Filtration Filtration (if catalyst used) Reaction->Filtration Evaporation Solvent Evaporation Reaction->Evaporation No Catalyst Filtration->Evaporation Formamide Formamide (R-NHCHO) Evaporation->Formamide theoretical_mechanism Reagent Methyl 2-(N-methyl- formamido)acetate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Primary/Secondary Amine (R2NH) Amine->Intermediate Product Formamide (R2NCHO) Intermediate->Product Collapse Byproduct Sarcosine Methyl Ester Intermediate->Byproduct Elimination

A Comparative Guide to Validating the Purity of Synthesized Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a synthesized compound's purity is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized Methyl 2-(N-methylformamido)acetate, a crucial intermediate in various synthetic pathways. We present a comparative analysis against a commercially available standard, supported by detailed experimental protocols and data presented for clear interpretation.

Purity Assessment: A Multi-faceted Approach

No single analytical method can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal techniques is essential to identify and quantify potential impurities, including starting materials, by-products, and residual solvents. This guide focuses on three principal methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture.[1][2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides detailed structural information and allows for the direct quantification of the analyte against a certified internal standard.[4][5][6][7]

  • Mass Spectrometry (MS): An analytical tool for measuring the mass-to-charge ratio of molecules, enabling the confirmation of molecular weight and identification of unknown compounds.[8][9][10]

Comparative Data Analysis

For the purpose of this guide, we will compare the analytical data of a hypothetically synthesized "In-House Lot" of this compound against a commercially available "Commercial Standard" with a stated purity of 95.0%.[11]

Table 1: Purity Comparison by HPLC
Sample IDRetention Time (min)Peak Area (%)
In-House Lot 5.2399.2
3.15 (Impurity A)0.5
6.48 (Impurity B)0.3
Commercial Standard 5.2395.1
3.14 (Impurity A)2.8
7.02 (Impurity C)2.1
Table 2: Purity Determination by Quantitative ¹H NMR
Sample IDPurity (%) by qNMR
In-House Lot 99.5
Commercial Standard 95.3
Table 3: Molecular Weight Confirmation by Mass Spectrometry
Sample IDTheoretical Mass (m/z)Observed Mass (m/z)
In-House Lot 131.0582 [M+H]⁺131.0585
Commercial Standard 131.0582 [M+H]⁺131.0581

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are the protocols used to generate the data in this guide.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid).

    • Dissolve both in 0.75 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate the signal corresponding to the methyl ester protons of the analyte (around 3.7 ppm) and the olefinic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Sample Infusion: The sample was dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid and infused directly into the mass spectrometer.

  • Mass Range: 100-500 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

Visualizing the Workflow

A clear workflow is essential for planning and executing the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Outcome Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification HPLC HPLC Purity Purification->HPLC qNMR qNMR Purity & Structure Purification->qNMR MS Molecular Weight Confirmation Purification->MS Decision Purity Validated? HPLC->Decision qNMR->Decision MS->Decision

Caption: Workflow for the purity validation of synthesized compounds.

Hypothetical Signaling Pathway Involvement

To provide context for the importance of purity, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor. Impurities could lead to off-target effects or reduced efficacy.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Derivative of This compound Inhibitor->KinaseB

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-(N-methylformamido)acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-(N-methylformamido)acetate, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not identified, this guide synthesizes data from SDSs of structurally similar compounds, namely N-Methylformamide and Methyl acetate, along with general chemical waste disposal regulations to provide a comprehensive operational plan.

Hazard Profile and Safety Summary

Based on the analysis of related compounds, this compound is anticipated to present a combination of hazards. N-Methylformamide is classified as harmful in contact with skin and may damage an unborn child.[1][2] Methyl acetate is highly flammable, causes serious eye irritation, and may cause drowsiness or dizziness.[3][4][5][6][7] Therefore, it is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Quantitative Data Summary from Related Compounds:

ParameterN-MethylformamideMethyl Acetate
CAS Number 123-39-779-20-9
GHS Pictograms Health Hazard, HarmfulFlame, Irritant
Hazard Statements H312: Harmful in contact with skinH360D: May damage the unborn childH225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizziness
Signal Word DangerDanger

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste, adhering to both federal and local regulations.[8][9][10][11][12] The following step-by-step protocol outlines the recommended procedure for its disposal.

Experimental Protocol: Waste Neutralization and Disposal

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. It is crucial to identify all constituents of the waste.

    • Segregate the waste from other incompatible chemical waste streams to prevent dangerous reactions. Amide-containing waste should be kept separate from strong acids and bases.[13]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, all personnel must be equipped with appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile or chloroprene).

      • Safety goggles and a face shield.

      • A flame-resistant laboratory coat.[14][15]

  • Waste Collection and Storage:

    • Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of the waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6][14]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Waste Treatment (if applicable and permissible):

    • On-site treatment of hazardous waste without a permit is generally not allowed.[10] However, neutralization of small quantities as the final step of an experiment may be permissible under specific laboratory safety protocols.

    • If neutralization is a part of the experimental procedure, it should be done with extreme caution, ensuring proper ventilation and temperature control. Due to the amide and ester functional groups, hydrolysis with a mild acid or base could be a potential degradation method, but this must be evaluated on a case-by-case basis by qualified personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][10]

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, composition, and date of generation.

    • Ensure that the hazardous waste manifest, which tracks the waste from "cradle-to-grave," is correctly filled out and signed.[10][11]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize Waste Stream (Identify all components) A->B C Is the waste mixed with other chemicals? B->C D Segregate from Incompatible Waste (e.g., strong acids, bases) C->D Yes E Collect in a Labeled, Sealed, Compatible Container C->E No D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Disposal Pickup F->G H Complete Hazardous Waste Manifest G->H I Waste Transported by Licensed Hauler to a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(N-methylformamido)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides immediate safety and logistical information for handling Methyl 2-(N-methylformamido)acetate. The following guidance is based on safety data for structurally similar compounds, including N-methylformamide and methyl esters. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[2]To prevent skin contact. N-methylformamide is harmful upon dermal absorption.
Eye Protection Chemical safety goggles or a face shield.[2]To protect against splashes and potential vapors.
Skin and Body Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.To minimize skin exposure to spills.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[3][9]To avoid inhalation of potential vapors or aerosols.

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Prevent the formation of aerosols.[7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • Keep containers tightly sealed.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Guide prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood prep2->prep3 handle1 Transfer in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Safe handling workflow for this compound.

Emergency Procedures

In case of accidental exposure or spill, immediate action is crucial.

Table 2: Emergency Response Plan

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] For large spills, contact your institution's EHS.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste:

    • Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container.

    • The waste container should be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Contaminated Materials:

    • Dispose of all contaminated items, such as gloves, pipette tips, and absorbent materials, in a designated solid hazardous waste container.

    • Do not mix with general laboratory trash.

  • Disposal Procedure:

    • Follow your institution's hazardous waste disposal procedures.

    • Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour down the drain.[2]

Disposal Workflow Diagram:

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_disposal Final Disposal waste1 Unused Chemical handle_waste1 Segregate Liquid Waste waste1->handle_waste1 waste2 Contaminated Materials handle_waste2 Segregate Solid Waste waste2->handle_waste2 handle_waste3 Label Waste Containers handle_waste1->handle_waste3 handle_waste2->handle_waste3 dispose1 Store in Designated Area handle_waste3->dispose1 dispose2 Contact EHS for Pickup dispose1->dispose2

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.